Sofosbuvir impurity G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLPFZASPUMOW-YBSJRAAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Identification and Analysis of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sofosbuvir impurity G, a known related substance of the direct-acting antiviral agent Sofosbuvir. The focus is on its chemical identity, analytical characterization, and its relationship to the parent drug molecule. This guide is intended to support research, quality control, and drug development activities.
Chemical Identity and Structure
This compound is a diastereoisomer of the active pharmaceutical ingredient Sofosbuvir.[1][2][3] Diastereomers are stereoisomers that are not mirror images of one another, meaning they have different configurations at one or more, but not all, of the equivalent chiral centers. Sofosbuvir itself is a specific stereoisomer, and impurity G represents another possible stereoisomer formed during synthesis.
The primary structural difference between Sofosbuvir and its diastereomers often lies at the chiral phosphorus center of the phosphoramidate moiety. Sofosbuvir is the (S)-diastereomer at the phosphorus atom (Sp), which is the therapeutically active form. This compound is the corresponding (R)-diastereomer (Rp).
Parent Compound: Sofosbuvir
-
IUPAC Name: propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-(S)-phenoxyphosphoryl]amino]propanoate[4][5]
-
CAS Number: 1190307-88-0[4]
Impurity: this compound
-
Chemical Name: Sofosbuvir 3'-O-Phosphoramidate; (Rp)-isomer of Sofosbuvir[6][7]
-
Description: As a diastereomer, it shares the same molecular formula and connectivity as Sofosbuvir but differs in the three-dimensional arrangement at the phosphorus center. This subtle change can impact its biological activity and must be controlled within strict limits in the final drug product.
Quantitative Data
The fundamental physicochemical properties of this compound are identical to Sofosbuvir, as expected for isomeric compounds. Key quantitative data is summarized in the table below.
| Parameter | Value | References |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1][6][8][10] |
| Molecular Weight | 529.45 g/mol | [1][6][8][10] |
| CAS Number | 1337482-15-1 | [1][6][7][8][9] |
Analytical Methodology
The quantification and control of isomeric impurities like this compound are critical for ensuring the quality and safety of the drug product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying Sofosbuvir from its diastereomers and other related substances.[11][12]
Below is a representative stability-indicating RP-HPLC method synthesized from established analytical protocols for Sofosbuvir and its impurities.[13][14]
Objective: To separate and quantify Sofosbuvir from its related substances, including the diastereomeric Impurity G.
Experimental Protocol:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase (Column): Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[14]
-
Mobile Phase:
-
A typical mobile phase involves a mixture of an aqueous buffer and an organic solvent. For example, an isocratic elution with a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[13]
-
Gradient elution may also be employed for complex separations involving multiple impurities.
-
-
Column Temperature: 25°C (ambient).[14]
-
Detection Wavelength: 260 nm, which is the absorption maximum for the uracil chromophore in the Sofosbuvir molecule.[13][15][16]
-
Injection Volume: 10 µL.[14]
-
Sample Preparation:
-
Prepare a stock solution of the Sofosbuvir sample (bulk drug or powdered tablets) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Method Validation Parameters: The method should be validated according to ICH guidelines, demonstrating specificity (the ability to separate the impurity from the main peak and other components), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11] The limits of detection (LOD) and quantification (LOQ) for the impurity should be established.[14]
Logical Relationship Diagram
The following diagram illustrates the isomeric relationship between the active pharmaceutical ingredient, Sofosbuvir, and this compound.
Caption: Logical relationship between Sofosbuvir and its diastereomer, Impurity G.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Sofosbuvir 3`-O-Phosphoramidate | CAS No- 1337482-15-1 | Simson Pharma Limited [simsonpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Sofosbuvir impurity 3 | 1337482-15-1 | IS153418 [biosynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. verjournal.com [verjournal.com]
- 12. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 15. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Characterization of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of Sofosbuvir.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that, upon intracellular metabolism to its active triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2][3] As with any chemically synthesized active pharmaceutical ingredient (API), the manufacturing process of Sofosbuvir can lead to the formation of impurities. These impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[4][5]
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6] Controlling impurities is critical to ensure the safety and efficacy of the final drug product.
This compound is a diastereoisomer of Sofosbuvir, identified by the CAS number 1337482-15-1.[7][8][9][10][11] Being a stereoisomer, it shares the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ) as Sofosbuvir but differs in the three-dimensional arrangement of its atoms.[7][11] The presence of this and other impurities must be carefully monitored and controlled within acceptable limits in the final drug substance.
Synthesis of this compound
The synthesis of this compound, as a specific diastereomer, requires precise control over the stereochemistry of the reaction steps. A plausible synthetic route, adapted from a patented method for preparing a high-purity Sofosbuvir impurity, is outlined below.[5] This multi-step process involves the preparation of key intermediates followed by a final coupling reaction.
Experimental Protocol for Synthesis
The following is a detailed experimental protocol for the synthesis of a Sofosbuvir impurity, which can be adapted for the specific synthesis of Impurity G.
Step 1: Preparation of Intermediate II
-
Dissolve 20g of Intermediate I in 200mL of toluene.
-
Add 13.4g of triethylamine to the solution.
-
Stir the reaction mixture at 25°C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography using a dichloromethane and methanol solvent system to obtain Intermediate II.
Step 2: Preparation of Intermediate III
-
Dissolve 14.5g of Intermediate II in 145mL of methanol.
-
Add 4.9g of acetic acid at room temperature.
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent.
-
Add 200mL of water and cool the solution in an ice bath.
-
Adjust the pH to 8 using a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III.
Step 3: Preparation of Intermediate IV
-
This step involves the reaction of Intermediate III with a suitable reagent to introduce the desired functionality for the subsequent steps. The specific conditions and reagents would be chosen to control the stereochemistry at the relevant chiral centers.
Step 4: Preparation of Intermediate V
-
Dissolve 4g of Intermediate IV in 40mL of tetrahydrofuran.
-
Add 12.4g of triethylamine and 8.6g of benzoyl chloride.
-
Heat the mixture to 60°C and stir for 10 hours.
-
After the reaction is complete, add 80mL of water in an ice bath.
-
Extract the product with ethyl acetate (3 x 80mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from diethyl ether to obtain Intermediate V.
Step 5: Preparation of Intermediate VI
-
This step typically involves the modification of a functional group on Intermediate V in preparation for the final coupling reaction.
Step 6: Synthesis of the Sofosbuvir Impurity
-
This final step involves the coupling of Intermediate VI with the appropriate phosphoramidate side chain. The reaction conditions are critical for controlling the stereochemistry at the phosphorus center, leading to the formation of the desired diastereomer (Impurity G). The specific phosphoramidating reagent and coupling conditions will determine the final stereochemical outcome.
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its structure and purity. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities, including diastereomers like Impurity G.
Experimental Protocol: RP-HPLC Method
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Sofosbuvir | Sofosbuvir Impurity |
| Retention Time (min) | ~3.67 | ~5.70 |
| LOD | 0.01% (0.04 µg) | 0.03% (0.12 µg) |
| LOQ | 0.50% (0.125 µg) | 1.50% (0.375 µg) |
| Linearity Range | 160-480 µg/mL | 10-30 µg/mL |
| Table 1: Example HPLC Method Validation Data. (Data adapted from a study on a process-related impurity and may vary for Impurity G). |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the impurity and to study its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Experimental Protocol: LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple quadrupole or Orbitrap for high resolution.
-
Collision Energy: Optimized to obtain characteristic fragment ions.
For Sofosbuvir, the protonated molecule [M+H]⁺ is observed at m/z 530.4. The fragmentation pattern can help differentiate between diastereomers, although it may not be the primary method for this purpose.
| Ion | Expected m/z for Impurity G |
| [M+H]⁺ | 530.4 |
| Fragment 1 | 243.1 (Uracil-ribose moiety) |
| Fragment 2 | 159.1 (Phenyl phosphonate moiety) |
| Table 2: Expected Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including the determination of stereochemistry. ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra are all valuable for characterizing Sofosbuvir and its impurities.
Experimental Protocol: NMR
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectrometer: 400 MHz or higher for better resolution.
-
Techniques: In addition to standard 1D spectra, 2D techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to confirm the connectivity of the molecule. The ³¹P NMR will show a distinct signal for the phosphorus atom, and its chemical shift can be indicative of the stereochemistry. The ¹⁹F NMR will confirm the presence of the fluorine atom.
While specific NMR data for Impurity G is not publicly available, the spectra would be expected to be very similar to that of Sofosbuvir, with subtle differences in chemical shifts and coupling constants, particularly for the protons and carbons near the chiral centers.
| Nucleus | Expected Chemical Shift Range (ppm) for Sofosbuvir |
| ¹H | 1.0 - 1.3 (isopropyl CH₃), 3.5 - 4.5 (sugar protons), 5.5 - 6.0 (anomeric proton), 7.0 - 8.0 (phenyl and uracil protons) |
| ¹³C | 20 - 25 (isopropyl CH₃), 60 - 90 (sugar carbons), 100 - 170 (uracil and phenyl carbons) |
| ³¹P | 3 - 5 |
| ¹⁹F | -160 to -150 |
| Table 3: Typical NMR Chemical Shift Ranges for Sofosbuvir. |
Biological Context and Experimental Workflows
Sofosbuvir's Mechanism of Action and Metabolic Pathway
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active form, the uridine nucleotide analog triphosphate GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thus halting viral replication.[2]
Caption: Metabolic activation pathway of Sofosbuvir.
Experimental Workflow for Impurity Profiling
A systematic workflow is necessary for the identification, quantification, and control of impurities in Sofosbuvir.
Caption: General workflow for impurity profiling.
Conclusion
The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. This technical guide provides a framework for the synthesis, isolation, and detailed characterization of this diastereomeric impurity. Adherence to rigorous analytical methodologies and regulatory guidelines is paramount in the development and manufacturing of high-quality pharmaceuticals. The information presented herein is intended to support the efforts of researchers and drug development professionals in this endeavor.
References
- 1. Sofosbuvir 3`-O-Phosphoramidate | CAS No- 1337482-15-1 | Simson Pharma Limited [simsonpharma.com]
- 2. CN104558079A - Preparation method of high-purity sofosbuvir compound and related substances - Google Patents [patents.google.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 7. NB-64-04493-50mg | this compound [1337482-15-1] Clinisciences [clinisciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of anti-Hepatitis C virus, sofosbuvir and daclatasvir, in pure form, human plasma and human urine using micellar monolithic HPLC-UV method and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. archives.ijper.org [archives.ijper.org]
An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir impurity G, a critical process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document details the identity of impurity G, explores its primary formation route during synthesis, and presents analytical methodologies for its detection and quantification.
Introduction to Sofosbuvir and Its Stereoisomerism
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure contains multiple chiral centers, leading to the potential for several stereoisomers. The active pharmaceutical ingredient (API) is the (S,S)-diastereomer, specifically (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.
Identification and Structure of this compound
This compound is a diastereomer of Sofosbuvir, identified by the CAS number 1337482-15-1 .[1] It is also referred to in scientific literature and by chemical suppliers by various synonyms, including Sofosbuvir 3'-O-Phosphoramidate, Sofosbuvir impurity 19, and Sofosbuvir IMpurity C.[2][3] The key structural difference between Sofosbuvir and impurity G lies in the stereochemistry at the phosphorus atom of the phosphoramidate moiety. While Sofosbuvir is the (Sp)-diastereomer, impurity G is the corresponding (Rp)-diastereomer .[4]
Formation Pathways of this compound
Current scientific literature indicates that this compound is primarily a process-related impurity formed during the synthesis of Sofosbuvir, rather than a product of degradation.[4][5] The critical step in the synthesis where this impurity is generated is the phosphoramidation reaction . This reaction involves the coupling of the protected nucleoside core with a phosphoramidate reagent to introduce the L-alanine isopropyl ester moiety.
The phosphorus atom in the phosphoramidate reagent is a stereocenter, and the coupling reaction can lead to the formation of two diastereomers at this center: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity G). The ratio of these diastereomers is highly dependent on the reaction conditions and the reagents used.[6]
Key Factors Influencing the Formation of Impurity G:
-
Protecting Groups: The choice of protecting groups on the sugar moiety of the nucleoside can influence the stereoselectivity of the phosphoramidation reaction. For instance, the use of a benzyl protecting group at the 3'-OH position has been shown to favor the formation of the desired (Sp)-isomer, achieving a diastereomeric ratio of up to 92:8.[6]
-
Coupling Reagents and Conditions: The nature of the phosphoramidating agent and the coupling conditions (e.g., solvent, temperature, and activating agents) play a crucial role in determining the diastereomeric ratio. The use of specific Grignard reagents, such as tert-butylmagnesium chloride, is a common practice in this coupling step.[1]
-
Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control, which can affect the final diastereomeric ratio. Rapid crystallization of the desired diastereomer can sometimes be employed to shift the equilibrium and isolate the pure product.[7]
While impurity G is predominantly a process-related impurity, the possibility of its formation through epimerization under certain degradation conditions cannot be entirely ruled out, although this is not a primary pathway described in the reviewed literature. Forced degradation studies of Sofosbuvir under acidic, basic, oxidative, thermal, and photolytic stress conditions have been conducted to identify potential degradation products.[8][9] These studies have identified various degradants resulting from the hydrolysis of the ester or phosphoramidate groups, but have not explicitly reported the formation of Impurity G through epimerization at the phosphorus center.[9]
Quantitative Data on Impurity G Formation
The formation of this compound is a key parameter monitored during process development and manufacturing. The diastereomeric ratio of Sofosbuvir to its impurities, including impurity G, is a critical quality attribute.
| Condition | Diastereomeric Ratio (Sofosbuvir : Impurity G) | Reference |
| Synthesis with benzyl protection at 3'-OH | 92 : 8 | [6] |
| Synthesis using tert-BuMgCl and a p-nitrophenyl phosphoramidate reagent | 3.05 : 1 | [1] |
Experimental Protocols
Synthesis of a Mixture of Sofosbuvir and Impurity G
A general procedure for the synthesis of Sofosbuvir that results in a mixture of diastereomers, including impurity G, involves the following key step:
To a stirred solution of 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione in dry THF, a solution of tert-butylmagnesium chloride is added at room temperature. After a period of stirring, a solution of (S)-2-[(4-nitro-phenoxy)-phenoxy-phosphorylamino] propionic acid isopropyl ester (as a 1:1 mixture of diastereomers) in THF is added dropwise. The reaction mixture is stirred for an extended period and then quenched. The resulting product is a mixture of the (Sp) (Sofosbuvir) and (Rp) (Impurity G) diastereomers.[1]
Isolation and Purification
The separation of Sofosbuvir from impurity G can be challenging due to their similar physical properties. Several techniques are employed for their separation:
-
Chiral Chromatography: This is a common method for separating diastereomers.[4]
-
Crystallization: Fractional crystallization can be used to selectively crystallize the desired (Sp)-diastereomer, leaving impurity G in the mother liquor.[10]
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one diastereomer, allowing for the separation of the other.[11]
Analytical Method for Quantification of Sofosbuvir and Impurity G
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the quantification of Sofosbuvir and its related impurities, including impurity G.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[12][13]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Retention Times: Under specific chromatographic conditions, Sofosbuvir and its phosphoryl impurity will have distinct retention times, allowing for their separation and quantification. For example, in one reported method, the retention time for Sofosbuvir was 3.674 min and for a related phosphoryl impurity was 5.704 min.[12][13]
Visualizing the Formation Pathway and Analytical Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key logical relationships in the formation and analysis of this compound.
Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity G.
Caption: Analytical workflow for the quantification of this compound.
Conclusion
The formation of this compound, the (Rp)-diastereomer of Sofosbuvir, is a critical aspect to control during the manufacturing process. Its formation is intrinsically linked to the stereoselectivity of the phosphoramidation step. A thorough understanding of the reaction mechanism and the impact of various process parameters is essential for minimizing the formation of this impurity. Robust analytical methods, such as RP-HPLC, are indispensable for the accurate monitoring and control of impurity G levels, ensuring the final drug product meets the required quality and safety standards. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 9. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Sofosbuvir Impurity G: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient.
Chemical Identity and Properties
This compound is chemically identified as a diastereoisomer of Sofosbuvir. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1337482-15-1 |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol |
| Synonyms | Sofosbuvir 3'-O-Phosphoramidate, Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] |
Table 1: Chemical Identification of this compound
While specific quantitative analytical data from a formal Certificate of Analysis is not publicly available in the literature, commercial suppliers of this reference standard typically report purities of ≥98%.
Synthesis and Experimental Protocols
The synthesis of Sofosbuvir impurities is crucial for their use as reference standards in analytical method development and validation. A patented method for the preparation of a Sofosbuvir impurity provides a general synthetic pathway that can be adapted for the synthesis of specific diastereomers like impurity G.
Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for a Sofosbuvir impurity, based on a disclosed preparation method. This multi-step synthesis involves the sequential modification of a nucleoside analogue to introduce the phosphoramidate moiety.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the principles outlined in the synthesis of Sofosbuvir and its analogues. Specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of impurity G.
-
Protection of the Nucleoside Analogue: The starting nucleoside analogue is selectively protected to ensure that the subsequent reactions occur at the desired positions. This typically involves the use of protecting groups for hydroxyl functions.
-
Phosphoramidate Coupling: The protected nucleoside is then coupled with a suitable phosphorylating agent. The stereochemistry of this step is critical in determining the final diastereomer.
-
Deprotection: The protecting groups are removed under specific conditions to yield the crude impurity.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired diastereomer with high purity.
Mechanism of Action and Relevant Signaling Pathways
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA by the NS5B polymerase, thus inhibiting viral replication. The NS5B polymerase is a key enzyme in the HCV life cycle and interacts with various host cell factors and signaling pathways.
HCV NS5B Polymerase and Host Cell Signaling
The HCV NS5B polymerase has been shown to interact with cellular kinases, such as Akt/PKB, and can influence innate immune signaling pathways. The diagram below illustrates the central role of NS5B and its interaction with key cellular pathways.
Biological Significance of Diastereomeric Impurities
The stereochemistry of the phosphorus center in Sofosbuvir is critical for its antiviral activity. The desired diastereomer is efficiently converted to the active triphosphate metabolite, while other diastereomers may have significantly lower activity or different metabolic profiles. The presence of diastereomeric impurities, such as impurity G, could potentially impact the overall efficacy and safety profile of the drug product. Therefore, controlling the level of such impurities is a key regulatory requirement. To date, specific studies on the biological activity of this compound have not been extensively reported in the public domain.
Conclusion
This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Understanding its chemical properties, synthesis, and potential biological impact is essential for researchers and professionals in the field of drug development. The use of well-characterized reference standards for such impurities is fundamental for the development of robust analytical methods to ensure the quality and safety of this vital antiviral medication. Further research into the specific biological activities of individual Sofosbuvir diastereomers would provide a more complete understanding of their potential impact.
Physicochemical Properties of Sofosbuvir Impurity G: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on Sofosbuvir impurity G, a known diastereomer of the parent compound. Understanding the physicochemical properties of such impurities is paramount for the development of robust analytical methods for their detection and quantification, as well as for assessing their potential impact on the drug product.
This document provides a summary of the known physicochemical properties of this compound and details comprehensive experimental protocols for the determination of key parameters that are not yet publicly available.
Physicochemical Data of this compound
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the currently known information.
| Property | Value | Reference |
| Chemical Name | Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate (diastereomer) | |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1][2] |
| Molecular Weight | 529.45 g/mol | [1] |
| CAS Number | 1337482-15-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physicochemical Characterization
Due to the lack of publicly available data for several key physicochemical properties of this compound, this section provides detailed experimental protocols that can be employed by researchers for their determination.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property for the characterization of a solid compound and an indicator of its purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.[5] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[5]
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[5]
-
Heat the block rapidly to a temperature approximately 15°C below the expected melting point (a preliminary rough measurement may be necessary).[6]
-
Reduce the heating rate to 1-2°C per minute to ensure accurate determination.[6]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the substance.[4]
-
-
Replicate Measurements: Perform the measurement at least twice with fresh samples and new capillary tubes to ensure reproducibility.[6]
Boiling Point Determination (Thiele Tube Method)
For solid organic compounds that are stable at their boiling point, this method can be utilized.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable high-boiling liquid
-
Bunsen burner or heating mantle
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Assembly:
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[7]
-
Place a capillary tube (sealed end up) into the test tube containing the sample.[7]
-
Fill the Thiele tube with mineral oil to a level above the side arm.[8]
-
Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.[7]
-
-
Heating:
-
Measurement:
-
When a continuous and rapid stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[10]
-
The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10]
-
-
Safety: Perform this procedure in a well-ventilated fume hood, especially if the substance or heating oil is flammable.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and distribution.[11] Potentiometric titration is a reliable method for its determination.[12]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Solvent in which the compound is soluble (e.g., a co-solvent system if aqueous solubility is low)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent to a known concentration (e.g., 1 mM).[13] For compounds with low water solubility, a co-solvent system (e.g., water-methanol) may be necessary.[11]
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[13]
-
If the substance is expected to be acidic, titrate with a standardized solution of NaOH. If it is expected to be basic, titrate with a standardized solution of HCl.[14]
-
Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.[13]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[14] This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
-
Replicates: Perform the titration at least in triplicate to ensure the accuracy and precision of the pKa value.[13]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[15]
Apparatus:
-
Shaking incubator or orbital shaker with temperature control
-
Stoppered flasks or vials
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a suitable membrane)
-
A validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation:
-
Prepare a series of flasks containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol).[16]
-
Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.[15] It is important that solid material remains undissolved at the end of the experiment.
-
-
Equilibration:
-
Sample Analysis:
-
After equilibration, allow the flasks to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.[18]
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Visualizations
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203.[19][20] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[21][22] The impurity, being a diastereomer, is not expected to follow a distinct metabolic pathway leading to antiviral activity.
Caption: Metabolic activation of Sofosbuvir to its active triphosphate form.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chymist.com [chymist.com]
- 9. scribd.com [scribd.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. who.int [who.int]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
The Decisive Role of Stereochemistry: A Technical Guide to the Pharmacological Relevance of Sofosbuvir Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, is a phosphoramidate prodrug of a uridine nucleotide analog. Its clinical success is critically dependent on the specific stereochemistry at the phosphorus center, which gives rise to two diastereomers: the therapeutically active S-pionomer (SP, Sofosbuvir) and the significantly less active R-pionomer (RP). This technical guide provides an in-depth exploration of the pharmacological relevance of these diastereomers, detailing their differential antiviral efficacy, metabolic activation, and pharmacokinetic profiles. The profound impact of stereochemistry on the therapeutic window of Sofosbuvir underscores the importance of stereoselective synthesis and analysis in drug development.
Introduction: The Stereochemical Imperative of Sofosbuvir
Sofosbuvir is administered as a single diastereomer, the SP-isomer, a decision rooted in the significant pharmacological differences between the SP and RP forms. The phosphorus atom in the phosphoramidate moiety is a chiral center, leading to the existence of two diastereomers. Early in its development, it was discovered that the antiviral potency of Sofosbuvir resides almost exclusively in the SP-diastereomer.[1] This guide will dissect the molecular basis for this stereospecificity, from enzymatic interactions to antiviral activity.
Comparative Antiviral Efficacy
The differential antiviral activity of the Sofosbuvir diastereomers is the primary driver for its formulation as a single isomer. The SP-diastereomer is markedly more potent in inhibiting HCV replication than the RP-diastereomer.
Table 1: Comparative in vitro Antiviral Activity of Sofosbuvir Diastereomers
| Diastereomer | Target Enzyme | Assay Type | EC50 (nM) | Fold Difference (SP vs. RP) | Reference |
| SP (Sofosbuvir) | HCV NS5B Polymerase | HCV Replicon Assay | 41 (Genotype 2a) | ~18-fold more potent | [2][3] |
| RP | HCV NS5B Polymerase | HCV Replicon Assay | >750 | [2] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
The data clearly indicates that the SP-diastereomer is significantly more effective at inhibiting HCV replication in cell-based assays. The triphosphate form of the SP-diastereomer is a more potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme in viral replication.[1]
Differential Metabolism and Activation
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-461203. The stereochemistry at the phosphorus center profoundly influences the efficiency of this metabolic activation pathway.
Metabolic Activation Pathway
The activation of Sofosbuvir involves a series of enzymatic steps within the hepatocyte:
-
Hydrolysis of the Carboxylate Ester: The first step is the hydrolysis of the carboxylate ester moiety by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1).
-
Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the monophosphate metabolite.
-
Phosphorylation: The monophosphate is subsequently phosphorylated twice by cellular kinases (UMP-CMPK and NDPK) to form the active triphosphate, GS-461203.
Diagram 1: Metabolic Activation Pathway of Sofosbuvir
Caption: Intracellular metabolic activation of the SP-diastereomer of Sofosbuvir.
Stereoselective Metabolism
The initial hydrolytic step is highly stereoselective. Cathepsin A preferentially hydrolyzes the SP-diastereomer.
Table 2: Stereoselectivity of Key Metabolic Enzymes
| Enzyme | Diastereomer Preference | Fold Difference (SP vs. RP) | Consequence | Reference |
| Cathepsin A | SP | 35-fold | More efficient formation of the active metabolite from the SP-diastereomer. | [2] |
| CES1 | Less stereoselective | - | Contributes to the metabolism of both diastereomers. |
This pronounced preference of Cathepsin A for the SP-diastereomer is a critical factor in the superior pharmacological profile of Sofosbuvir, as it leads to a much higher intracellular concentration of the active triphosphate metabolite compared to the RP-diastereomer.
Pharmacokinetic Profiles
The differential metabolism of the Sofosbuvir diastereomers also impacts their pharmacokinetic properties. Due to its more efficient metabolism, the SP-diastereomer is rapidly converted in the liver, leading to low systemic exposure of the parent drug.
Table 3: Comparative Pharmacokinetic Parameters of Sofosbuvir Diastereomers (Animal Models)
| Diastereomer | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| SP (Sofosbuvir) | Rat | Data not available for individual diastereomers in this format. | Data not available for individual diastereomers in this format. | ~0.4 (parent drug) | [4] |
| RP | Rat | Data not available for individual diastereomers in this format. | Data not available for individual diastereomers in this format. | Not reported |
Note: Publicly available pharmacokinetic data directly comparing the SP and RP diastereomers in a head-to-head in vivo study is limited. The focus of clinical development has been on the active SP-diastereomer.
The rapid and extensive first-pass metabolism of the SP-diastereomer in the liver results in high concentrations of the active triphosphate at the site of action, while minimizing systemic exposure to the prodrug.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in human hepatoma cells.
Diagram 2: Workflow for HCV Replicon EC50 Determination
Caption: Workflow for determining the EC50 of Sofosbuvir diastereomers.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) that expresses a reporter gene (e.g., luciferase) are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Assay Setup: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with medium containing serial dilutions of the SP and RP diastereomers of Sofosbuvir. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent is added. Luminescence is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay is often performed to ensure that the observed antiviral effect is not due to cell death.[5]
In Vitro HCV NS5B Polymerase Inhibition Assay (IC50 Determination)
This biochemical assay directly measures the inhibition of the recombinant HCV NS5B polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT), a template RNA, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the purified recombinant HCV NS5B polymerase.
-
Inhibitor Addition: Serial dilutions of the triphosphate forms of the SP and RP diastereomers are added to the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 60 minutes).
-
Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter plate). The amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of RNA synthesis against the inhibitor concentration.[6]
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the Sofosbuvir diastereomers in an animal model.
Diagram 3: Workflow for a Rodent Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study of Sofosbuvir diastereomers.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[7]
-
Dosing: A single oral dose of each Sofosbuvir diastereomer is administered via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentrations of the parent drug and its major metabolites in plasma are quantified using a validated LC-MS/MS method.[8][9]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life are calculated using non-compartmental analysis.
Toxicity Profile
Due to the significantly lower potency and less efficient metabolic activation of the RP-diastereomer, its potential for toxicity has not been as extensively studied as the active SP-isomer. Sofosbuvir (the SP-diastereomer) is generally well-tolerated. In vitro studies have shown that Sofosbuvir does not have significant cytotoxic or genotoxic effects at therapeutic concentrations.[10]
Conclusion
The pharmacological relevance of Sofosbuvir diastereomers is a clear demonstration of the critical role of stereochemistry in drug design and development. The SP-diastereomer is the active therapeutic agent due to its superior antiviral potency, which is a direct consequence of its preferential recognition and processing by key metabolic enzymes, leading to higher intracellular concentrations of the active triphosphate metabolite. The significantly lower activity of the RP-diastereomer justifies the development and marketing of Sofosbuvir as a single, stereochemically pure entity. This in-depth understanding of the structure-activity and structure-metabolism relationships has been instrumental in the successful clinical application of Sofosbuvir as a highly effective treatment for HCV infection. Researchers and drug development professionals should continue to prioritize the investigation of stereoisomers to optimize the efficacy and safety of new chemical entities.
References
- 1. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. fda.gov [fda.gov]
- 8. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. The manufacturing process of Sofosbuvir, a complex multi-step synthesis, can give rise to various process-related impurities. These impurities may originate from starting materials, intermediates, reagents, or by-products of side reactions. Meticulous control and monitoring of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of potential process-related impurities of Sofosbuvir, their origins, and the analytical methodologies for their identification and quantification.
Synthetic Pathway of Sofosbuvir: A Potential Source of Impurities
The synthesis of Sofosbuvir is a complex process that can be broadly divided into two key parts: the synthesis of the nucleoside core, 2'-deoxy-2'-fluoro-2'-C-methyluridine, and the synthesis of the phosphoramidate side chain, followed by their coupling. Each step in this pathway presents a potential for the formation of impurities.
A generalized synthetic pathway is illustrated below, highlighting the key stages where impurities can be introduced.
Potential Process-Related Impurities
Process-related impurities in Sofosbuvir can be categorized based on their origin within the synthetic process.
Impurities from Starting Materials and Intermediates
-
Unreacted Starting Materials: Residual amounts of the initial building blocks, such as protected ribose derivatives, uracil, L-alanine isopropyl ester, and phenyl dichlorophosphate, can carry through the synthesis.
-
Impurities in Starting Materials: Impurities present in the starting materials themselves can be incorporated into the final product. For instance, D-alanine instead of L-alanine in the phosphoramidate side chain synthesis would lead to a diastereomeric impurity.
-
By-products from Intermediate Synthesis: The multi-step synthesis of the nucleoside and phosphoramidate intermediates can generate side products. For example, incomplete or incorrect protection and deprotection of the ribose moiety can lead to various related impurities.
Impurities from the Coupling Reaction
The coupling of the nucleoside core with the phosphoramidate side chain is a critical step where a major class of impurities, diastereomers, are formed.
-
Diastereomeric Impurities: Sofosbuvir has a chiral phosphorus center, leading to the formation of two diastereomers: the desired (Sp)-isomer and the undesired (Rp)-isomer. The (Rp)-isomer is a significant process-related impurity.[1] Early synthetic routes often produced a nearly 1:1 mixture of these diastereomers, necessitating rigorous purification.[1]
-
Phosphoryl Impurity: This is another key process-related impurity that can arise during the coupling step.[2][3]
Other Process-Related Impurities
-
Residual Solvents: Various organic solvents are used throughout the synthesis and purification processes (e.g., methanol, ethanol, dichloromethane).[4] Their levels in the final active pharmaceutical ingredient (API) must be strictly controlled.
-
Catalyst Residues: Catalysts, such as palladium or platinum, may be used in certain synthetic steps and can remain as trace impurities.[4]
-
Reagent-Related Impurities: Excess or unreacted reagents from various steps can also be present as impurities.
Quantitative Analysis of Process-Related Impurities
Regulatory guidelines require strict control over the levels of impurities in the final drug substance. The table below summarizes some of the known process-related impurities of Sofosbuvir and their typical acceptance criteria, based on available data.
| Impurity Name | Structure | Potential Origin | Typical Acceptance Criteria |
| Sofosbuvir (Rp)-diastereomer | Isomer of Sofosbuvir with opposite stereochemistry at the phosphorus center. | Coupling Reaction | ≤ 0.15%[5] |
| Phosphoryl Impurity | Structure not specified in the search results. | Coupling Reaction | - |
| SFBD1 | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| SFBD2 | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| SFBA-1 | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Impurity A of SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Impurity B of SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Methyl-SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Amino-SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Chloro-SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Pentafluorophenol | C₆HF₅O | Reagent in some synthetic routes | ≤ 0.15%[5] |
| 2-hydroxymethyl SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| DiSFBMA-SFB | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| SFBMA | Structure not specified in the search results. | Not specified | ≤ 0.15%[5] |
| Any unknown impurity | - | - | ≤ 0.10%[5] |
| Total impurities | - | - | ≤ 1.0%[5] |
Note: The specific structures for many of the listed impurities (SFBD1, SFBD2, etc.) were not detailed in the provided search results. These are likely internal or pharmacopeial designations.
Experimental Protocols for Impurity Identification
The primary analytical techniques for the identification and quantification of Sofosbuvir and its process-related impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: RP-HPLC Method for the Estimation of Sofosbuvir and a Process-Related Phosphoryl Impurity[2][3]
This method is designed for the simultaneous estimation of Sofosbuvir and a related phosphoryl impurity in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio (v/v).[2]
-
Elution Mode: Isocratic.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260.0 nm.[2]
-
Sample Preparation:
-
Prepare a diluent of water and acetonitrile in a 50:50 ratio.
-
Accurately weigh and dissolve the Sofosbuvir sample in the diluent to achieve a known concentration (e.g., 400 µg/mL for the drug and a suitable concentration for the impurity standard).[2]
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Results: The retention time for Sofosbuvir is approximately 3.674 minutes, and for the phosphoryl impurity, it is approximately 5.704 minutes under these conditions.[2] The method has been validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[2] The Limit of Detection (LOD) for Sofosbuvir was found to be 0.04 µg, and for the phosphoryl impurity, it was 0.12 µg. The Limit of Quantification (LOQ) for Sofosbuvir was 0.125 µg, and for the phosphoryl impurity, it was 0.375 µg.[2]
Protocol 2: LC-MS/MS for Characterization of Impurities
For the structural elucidation of unknown impurities, LC-MS/MS is the method of choice.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 column, such as Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm), is commonly used.[6]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode is typically used.
-
Procedure:
-
The sample is first separated by the LC system.
-
The eluent is introduced into the mass spectrometer.
-
Full scan MS is used to determine the molecular weights of the parent drug and any impurities.
-
Product ion scans (MS/MS) are performed on the molecular ions of the impurities to obtain fragmentation patterns.
-
The fragmentation data is used to propose the structures of the impurities.
-
Logical Workflow for Impurity Identification and Control
A systematic approach is essential for the identification, characterization, and control of process-related impurities in Sofosbuvir.
Conclusion
The control of process-related impurities is a critical aspect of ensuring the quality and safety of Sofosbuvir. A thorough understanding of the synthetic pathway is paramount for predicting and identifying potential impurities. Robust analytical methods, primarily RP-HPLC for quantification and LC-MS for characterization, are essential tools for monitoring and controlling these impurities within acceptable limits. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of impurity profiling for Sofosbuvir, ultimately contributing to the delivery of a safe and effective therapeutic agent.
References
Degradation Profile of Sofosbuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation profile of the direct-acting antiviral agent, Sofosbuvir. Understanding the stability of a drug substance under various environmental conditions is a critical component of the drug development process, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document summarizes the degradation behavior of Sofosbuvir under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, details the experimental protocols for conducting forced degradation studies, and presents the analytical methodologies for the identification and quantification of degradation products.
Executive Summary
Forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions .[1][2][3][4] Conversely, the drug demonstrates notable stability under thermal and photolytic stress .[1][2][3] The primary degradation pathways involve hydrolysis of the ester and phosphoramidate moieties, leading to the formation of several key degradation products. This guide provides a consolidated summary of the quantitative data from various studies and outlines the methodologies to replicate these findings.
Quantitative Degradation Data
The following tables summarize the quantitative data on Sofosbuvir degradation under various stress conditions, compiled from multiple studies. These tables are designed for easy comparison of the drug's stability profile.
Table 1: Degradation of Sofosbuvir under Hydrolytic Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | [1][2] |
| Acidic Hydrolysis | 1 N HCl | 80°C | 10 hours | 8.66% | [3] |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 6 hours | 6.7% | [4] |
| Acidic Hydrolysis | 1 M HCl | Not Specified | 4 hours | 26% | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | [1][2] |
| Alkaline Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | 6 hours | 8.9% | [4] |
Table 2: Degradation of Sofosbuvir under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 7 days | 19.02% | [1][2] |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79% | [3] |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 15 minutes | 8.1% | [4] |
| Thermal Degradation | 50°C | 21 days | No degradation | [1][2] | |
| Thermal Degradation | 110°C | 24 hours | Not Specified | [4] | |
| Photolytic Degradation | Direct Sunlight | Ambient | 21 days | No degradation | [1][2] |
| Photolytic Degradation | UV light at 254 nm | Ambient | 24 hours | No degradation | [3] |
Identification of Major Degradation Products
Several degradation products (DPs) of Sofosbuvir have been identified and characterized using techniques such as LC-MS. The table below lists the major degradation products reported in the literature.
Table 3: Major Degradation Products of Sofosbuvir
| Degradation Condition | Degradation Product (DP) | m/z | Proposed Structure/Identity | Reference |
| Acidic Hydrolysis | DP I | 488 | Hydrolysis product | [1][2] |
| Acidic Hydrolysis | - | 416.08 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [3] |
| Alkaline Hydrolysis | DP II | 393.3 | Hydrolysis product | [1][2] |
| Alkaline Hydrolysis | Impurity-A | 453.13 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [3] |
| Alkaline Hydrolysis | Impurity-B | 411.08 | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [3] |
| Oxidative Degradation | DP III | 393 | Oxidative product | [1][2] |
| Oxidative Degradation | - | 527.15 | Oxidative degradation product | [3] |
Experimental Protocols
The following section provides detailed methodologies for conducting forced degradation studies on Sofosbuvir, based on protocols cited in the scientific literature.
Preparation of Sofosbuvir Stock Solution
A standard stock solution of Sofosbuvir is typically prepared by accurately weighing 100 mg of the drug substance and dissolving it in a 100 mL volumetric flask with methanol.[2] The solution is sonicated for approximately 20 minutes to ensure complete dissolution, and then the volume is made up to the mark with methanol. This yields a concentration of 1000 µg/mL. Working solutions of desired concentrations (e.g., 50 µg/mL) are prepared by further dilution with the appropriate solvent.[2]
Acidic Degradation
-
Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid (HCl) at a temperature of 70°C for 6 hours.[2]
-
Protocol 2: Sofosbuvir is dissolved in 1 N HCl and refluxed at 80°C for 10 hours.[3]
-
Post-Stress Treatment: After the specified duration, the solution is cooled to room temperature, neutralized with an equivalent concentration of sodium hydroxide (NaOH), and diluted with a suitable solvent (e.g., methanol) to the desired concentration for analysis.[2][3]
Alkaline Degradation
-
Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N sodium hydroxide (NaOH) at 70°C for 10 hours.[2]
-
Protocol 2: Sofosbuvir is dissolved in 0.5 N NaOH and kept at 60°C for 24 hours.[3]
-
Post-Stress Treatment: Following the stress period, the solution is cooled and neutralized with an equivalent concentration of hydrochloric acid (HCl). The neutralized solution is then diluted to the target concentration for analysis.[2][3]
Oxidative Degradation
-
Protocol 1: A solution of Sofosbuvir is exposed to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[2] To quench the reaction, the solution can be heated in a boiling water bath for 10 minutes to remove excess peroxide.[2]
-
Protocol 2: Sofosbuvir is dissolved in 30% H₂O₂ and heated at 80°C for two days.[3]
-
Post-Stress Treatment: The resulting solution is diluted with a suitable solvent to the final concentration required for analysis.[2][3]
Thermal Degradation
A stock solution of Sofosbuvir (e.g., 1000 µg/mL in methanol) is exposed to a temperature of 50°C in a hot air oven for a period of 21 days.[2] Solid drug substance can also be subjected to dry heat at higher temperatures (e.g., 110°C for 24 hours).[4] Samples are withdrawn at appropriate time points, diluted to the analytical concentration, and analyzed.
Photolytic Degradation
A stock solution of Sofosbuvir is exposed to direct sunlight for 21 days.[2] Alternatively, the solid drug substance can be exposed to UV radiation at a wavelength of 254 nm for 24 hours in a photostability chamber.[3] Samples are then prepared for analysis by dissolving and diluting to the required concentration.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
Table 4: Typical RP-HPLC Method Parameters for Sofosbuvir Degradation Studies
| Parameter | Description |
| Column | C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm; X-Bridge C18, 100 x 4.6 mm, 2.5 µm)[3][4] |
| Mobile Phase | A mixture of Methanol and Water (often with 0.1% formic acid), in ratios such as 50:50 (v/v) or 70:30 (v/v)[2][6] |
| Flow Rate | Typically 1.0 mL/min or 1.5 mL/min[2][4] |
| Detection Wavelength | 260 nm or 261 nm[3][6] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the forced degradation studies of Sofosbuvir.
Caption: General workflow for forced degradation studies of Sofosbuvir.
References
The Critical Role of Sofosbuvir Impurity G in Drug Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Sofosbuvir impurity G and other degradation products in the stability of the antiviral drug Sofosbuvir. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. This document details the nature of this compound, outlines the conditions leading to its formation, presents methodologies for its detection and quantification, and discusses its implications in drug stability studies. Comprehensive quantitative data from forced degradation studies are summarized, and detailed experimental protocols are provided. Furthermore, logical workflows and potential degradation pathways are visualized to offer a clear understanding of the stability profile of Sofosbuvir.
Introduction to Sofosbuvir and its Stability
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1] Chemically, it is a nucleotide analog prodrug that, upon metabolism in the liver, forms the pharmacologically active triphosphate, which acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The chemical stability of Sofosbuvir is a critical attribute that ensures its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] These studies reveal that Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2]
Understanding this compound
This compound is identified as a diastereoisomer of Sofosbuvir.[3][4] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and may exhibit different pharmacological and toxicological profiles. The presence of diastereomeric impurities is a significant concern in pharmaceutical development as they can affect the drug product's safety and efficacy. Therefore, it is crucial to monitor and control the levels of such impurities.
While the precise degradation pathway leading to the formation of this compound is not extensively detailed in publicly available literature, it is plausible that it can be formed through epimerization at one of the chiral centers of the Sofosbuvir molecule under certain stress conditions. The control of diastereomeric impurities is a critical aspect of quality control in pharmaceutical manufacturing.
Forced Degradation Studies of Sofosbuvir
Forced degradation studies are instrumental in identifying potential degradation products, including diastereomers like Impurity G, and in establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.
Summary of Quantitative Data
The following tables summarize the quantitative data from various forced degradation studies performed on Sofosbuvir.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66 | [1] |
| Acid Hydrolysis | 0.1N HCl | 6 hours (reflux at 70°C) | 23 | [2] |
| Acid Hydrolysis | 1M HCl | 4 hours | 26 | [5] |
| Base Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97 | [1] |
| Base Hydrolysis | 0.1N NaOH | 10 hours (reflux at 70°C) | 50 | [2] |
| Oxidative | 30% H₂O₂ | 2 days (at 80°C) | 0.79 | [1] |
| Oxidative | 3% H₂O₂ | 7 days | 19.02 | [2] |
| Thermal | Dry Heat | Not specified | No degradation | [1][2] |
| Photolytic | 254 nm UV light | 24 hours | No degradation | [1] |
| Neutral Hydrolysis | Water | Not specified | No degradation | [2] |
Identified Degradation Products
Several degradation products (DPs) have been identified in these studies. While none are explicitly named "Impurity G," the formation of various hydrolytic and oxidative degradants highlights the importance of a robust stability-indicating method capable of separating all potential impurities, including diastereomers.
Table 2: Major Degradation Products of Sofosbuvir Identified in Forced Degradation Studies
| Degradation Product | Stress Condition | Molecular Weight ( g/mol ) | Molecular Formula | Reference |
| Acid Degradation Impurity | Acid Hydrolysis | 416.08 | C₁₆H₁₈FN₂O₈P | [1] |
| Base Degradation Impurity-A | Base Hydrolysis | 453.13 | C₁₆H₂₅FN₃O₉P | [1] |
| Base Degradation Impurity-B | Base Hydrolysis | 411.08 | C₁₃H₁₉FN₃O₉P | [1] |
| Oxidative Degradation Product | Oxidative | 527.15 | C₂₂H₂₇FN₃O₉P | [1] |
| DP I | Acid Hydrolysis | 488 | Not Specified | [2][6] |
| DP II | Base Hydrolysis | 393.3 | Not Specified | [2][6] |
| DP III | Oxidative | 393 | Not Specified | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following are representative protocols for the forced degradation of Sofosbuvir.
Acid Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve 200 mg of Sofosbuvir in 5 mL of 1N Hydrochloric acid (HCl).
-
Stress Condition: Reflux the solution at 80°C for 10 hours.
-
Sample Preparation for Analysis: After the specified time, cool the solution to room temperature and neutralize it with a suitable base (e.g., 1N NaOH). Dilute the solution with a suitable solvent (e.g., a mixture of mobile phase components) to a final concentration appropriate for the analytical method.
Base Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N Sodium hydroxide (NaOH).
-
Stress Condition: Maintain the solution at 60°C for 24 hours.
-
Sample Preparation for Analysis: After the specified time, cool the solution to room temperature and neutralize it with a suitable acid (e.g., 0.5N HCl). Dilute the solution with a suitable solvent to a final concentration appropriate for the analytical method.
Oxidative Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve 200 mg of Sofosbuvir in 5 mL of 30% Hydrogen peroxide (H₂O₂).
-
Stress Condition: Keep the solution at 80°C for 2 days.
-
Sample Preparation for Analysis: After the specified time, dilute the solution with a suitable solvent to a final concentration appropriate for the analytical method.
Analytical Method for Impurity Profiling
A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection, is essential for separating Sofosbuvir from its degradation products.
-
Column: A C18 column (e.g., X-Bridge C18, 100 x 4.6 mm, 2.5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often employed.[1]
-
Detection: UV detection at 260 nm is suitable for quantifying Sofosbuvir and its UV-active impurities.[1][7] Mass spectrometry is used for the identification and structural elucidation of the degradation products.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug stability studies.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies of Sofosbuvir.
Potential Degradation Pathway of Sofosbuvir
The following diagram illustrates a simplified, hypothetical degradation pathway for Sofosbuvir, including the potential for epimerization to form a diastereomer like Impurity G.
Caption: Simplified potential degradation pathways of Sofosbuvir under stress conditions.
Conclusion
The stability of Sofosbuvir is a critical factor in ensuring its therapeutic effectiveness and safety. The formation of impurities, including the diastereomeric this compound, under various stress conditions necessitates the development and implementation of robust, stability-indicating analytical methods. This technical guide has provided a comprehensive overview of the role of this compound in drug stability studies by summarizing key findings from forced degradation studies, detailing experimental protocols, and visualizing important workflows and potential degradation pathways. For researchers and professionals in drug development, a thorough understanding of the degradation profile of Sofosbuvir is paramount for the development of a stable and safe pharmaceutical product.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Sofosbuvir Impurity G using a Stability-Indicating HPLC Method
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), it is critical to control the levels of impurities to ensure the safety and efficacy of the drug product. One such impurity is Sofosbuvir impurity G, which is a diastereoisomer of Sofosbuvir.[3][4] Due to their similar chemical structures, the separation of diastereomers can be challenging. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug substances.
This method is designed to provide high resolution and sensitivity, enabling accurate quantification of impurity G, even at low levels. The method is based on reversed-phase chromatography, which is a widely used technique for the analysis of pharmaceutical compounds.[1][5][6]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC or UPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended for the separation of Sofosbuvir and impurity G:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Gradient Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 263 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 85 minutes |
Gradient Table:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 95 | 5 |
| 40 | 40 | 60 |
| 70 | 40 | 60 |
| 75 | 95 | 5 |
| 85 | 95 | 5 |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is used as the diluent.[5]
-
Standard Stock Solution of Sofosbuvir: Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.[7]
-
Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.
-
System Suitability Solution: Prepare a solution containing approximately 1000 µg/mL of Sofosbuvir and 10 µg/mL of this compound in the diluent.
-
Sample Preparation: Accurately weigh a quantity of the tablet powder equivalent to about 100 mg of Sofosbuvir into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[7] Make up to volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.
3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the system suitability solution in six replicates. The system is deemed suitable if the resolution between Sofosbuvir and impurity G is greater than 2.0, and the relative standard deviation (%RSD) for the peak areas of replicate injections is not more than 2.0%.
-
Inject the standard solutions.
-
Inject the sample solutions.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method for the determination of this compound.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Resolution (between Sofosbuvir and Impurity G) |
| Sofosbuvir | ~48.0 | 0.04 | 0.125 | > 2.0 |
| Impurity G | ~52.0 | 0.03 | 0.10 | > 2.0 |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used. The LOD and LOQ values are based on similar methods for Sofosbuvir and its impurities.[5][6]
Mandatory Visualization
Caption: Experimental workflow for the HPLC determination of this compound.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. journalajacr.com [journalajacr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of the antiviral drug Sofosbuvir and its related substances using Ultra-Performance Liquid Chromatography (UPLC). It includes detailed experimental protocols, validated performance data, and insights into the degradation pathways of the drug, tailored for professionals in pharmaceutical research and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral agent pivotal in the treatment of chronic Hepatitis C.[1] Its mechanism of action involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The chemical integrity and purity of Sofosbuvir in pharmaceutical formulations are critical for its efficacy and safety. Therefore, a robust and sensitive analytical method is essential for its quantification and the detection of any related substances, including process impurities and degradation products.
This application note describes a stability-indicating UPLC method that offers high resolution, speed, and sensitivity for the analysis of Sofosbuvir and its related substances. The methodologies provided are based on a consolidation of validated methods and are designed to be readily implemented in a laboratory setting.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the UPLC analysis of Sofosbuvir.
Instrumentation and Equipment
-
UPLC System: A Waters Acquity UPLC HSS C18 column (2.1 x 100 mm, 1.8 µm) or equivalent is recommended for optimal separation.[2] The system should be equipped with a binary solvent manager, a sample manager, and a photodiode array (PDA) detector.
-
Data Acquisition and Processing: Empower software or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Filtration assembly: 0.22 µm membrane filters.
Reagents and Standards
-
Solvents: Acetonitrile and Methanol (HPLC grade).
-
Water: Milli-Q or equivalent purified water.
-
Buffers: Orthophosphoric acid, Ammonium formate.
-
Standards: Sofosbuvir reference standard and known related substance standards.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Sofosbuvir and its related substances:
| Parameter | Recommended Condition |
| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on specific impurities to be resolved. A common starting point is a gradient from 5% to 95% B over 10 minutes. |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL[2] |
| Detection Wavelength | 260 nm[2] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 100 µg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent. Filter a portion of the solution through a 0.22 µm filter before injection.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the validation of the UPLC method for the analysis of Sofosbuvir and its related substances.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Data for Sofosbuvir
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 240[3] |
| Correlation Coefficient (r²) | > 0.999[2] |
| LOD (µg/mL) | 0.07[4] |
| LOQ (µg/mL) | 0.36[4] |
| Accuracy (% Recovery) | 99.48% - 100.27%[2][3] |
| Precision (% RSD) | < 2.0% |
Table 3: Retention Times of Sofosbuvir and Major Degradation Products
| Compound | Retention Time (min) - Approximate |
| Sofosbuvir | 2.229[2] |
| Acid Degradation Product (m/z 416.08) | Varies with exact conditions |
| Base Degradation Product A (m/z 454.1369) | Varies with exact conditions[5] |
| Base Degradation Product B (m/z 412.0900) | Varies with exact conditions[5] |
| Oxidative Degradation Product (m/z 393) | 3.2[6] |
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method. Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[7]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux 10 mg of Sofosbuvir in 10 mL of 1N HCl at 80°C for 10 hours.[7]
-
Base Hydrolysis: Treat 10 mg of Sofosbuvir with 10 mL of 0.5N NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: Treat 10 mg of Sofosbuvir with 10 mL of 30% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose solid Sofosbuvir to 105°C for 24 hours.
-
Photolytic Degradation: Expose solid Sofosbuvir to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for UPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the degradation pathway of Sofosbuvir.
Caption: Experimental workflow for the UPLC analysis of Sofosbuvir.
Caption: Simplified degradation pathway of Sofosbuvir under stress conditions.
Conclusion
The UPLC method detailed in this application note is demonstrated to be a reliable and robust technique for the quantitative analysis of Sofosbuvir and its related substances in pharmaceutical dosage forms. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note: 1H and 13C NMR Spectral Analysis of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. Sofosbuvir Impurity G, a diastereoisomer of Sofosbuvir, is one such process-related impurity that requires careful monitoring. This application note provides a detailed protocol and representative nuclear magnetic resonance (NMR) spectral data for the characterization of this compound (CAS No. 1337482-15-1).
Chemical Structure:
-
Sofosbuvir: (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
-
This compound: (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
The key structural difference lies in the stereochemistry at the phosphorus center, making NMR spectroscopy an ideal technique for its elucidation.
Quantitative Data Presentation
The following tables summarize the theoretical ¹H and ¹³C NMR spectral data for this compound. These assignments are based on the known structure and comparison with the spectra of Sofosbuvir and its other related impurities.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment |
| 11.35 | s | - | NH (Uracil) |
| 7.65 | d | 8.1 | H-6 |
| 7.35 | t | 7.8 | 2H, Phenyl |
| 7.20 | t | 7.4 | 1H, Phenyl |
| 7.15 | d | 7.5 | 2H, Phenyl |
| 6.05 | d | 18.2 | H-1' |
| 5.90 | d | 6.5 | 3'-OH |
| 5.60 | d | 8.1 | H-5 |
| 4.90 | m | - | CH (Isopropyl) |
| 4.30 | m | - | H-5'a |
| 4.15 | m | - | H-5'b |
| 4.05 | m | - | H-3' |
| 3.95 | m | - | CH (Alanine) |
| 1.35 | d | 22.5 | 2'-CH₃ |
| 1.25 | d | 7.0 | CH₃ (Alanine) |
| 1.15 | dd | 6.2, 1.1 | 6H, CH₃ (Isopropyl) |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Carbon Assignment |
| 172.5 | C=O (Alanine ester) |
| 163.0 | C-4 |
| 150.5 | C-2 |
| 150.0 (d, J=7.5 Hz) | C (Phenyl ipso) |
| 140.5 | C-6 |
| 129.5 | 2C, CH (Phenyl) |
| 124.5 | CH (Phenyl) |
| 120.0 (d, J=4.8 Hz) | 2C, CH (Phenyl) |
| 123.0 (d, J=260 Hz) | C-2' |
| 102.0 | C-5 |
| 89.0 (d, J=20.0 Hz) | C-1' |
| 82.0 (d, J=8.0 Hz) | C-4' |
| 74.0 | C-3' |
| 68.5 | CH (Isopropyl) |
| 65.0 (d, J=5.0 Hz) | C-5' |
| 50.0 | CH (Alanine) |
| 21.5 | CH₃ (Isopropyl) |
| 20.0 | CH₃ (Alanine) |
| 16.0 (d, J=25.0 Hz) | 2'-CH₃ |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20.5 ppm
-
Referencing: The residual DMSO peak was set to 2.50 ppm.
¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Referencing: The DMSO-d₆ solvent peak was set to 39.52 ppm.
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the uracil, ribose, L-alanine, isopropyl, and phenyl moieties. The diastereomeric nature of the impurity, differing at the phosphorus center, will likely induce noticeable chemical shift changes in the neighboring protons, particularly the H-3' of the ribose and the α-proton of the L-alanine moiety, when compared to the spectrum of Sofosbuvir.
The ¹³C NMR spectrum will similarly reflect the structure, with the phosphorus-carbon couplings providing valuable structural information. The chemical shifts of C-3', C-4', and the carbons of the L-alanine and phenyl groups attached to the phosphorus atom will be most affected by the change in stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Signaling Pathway of Sofosbuvir Action
To provide context for the importance of Sofosbuvir and its purity, the following diagram illustrates its mechanism of action as a prodrug targeting the HCV NS5B polymerase.
Caption: Mechanism of Action of Sofosbuvir.
Conclusion
The detailed NMR analysis protocols and representative spectral data provided in this application note serve as a valuable resource for the identification and characterization of this compound. Accurate monitoring of this and other impurities is essential for maintaining the quality, safety, and efficacy of Sofosbuvir drug products. The use of high-field NMR spectroscopy, coupled with the protocols outlined herein, enables unambiguous structural elucidation and quantification of this critical process-related impurity.
Application Note: Mass Spectrometry Fragmentation Analysis of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Sofosbuvir impurity G is a known diastereoisomer of the active pharmaceutical ingredient. This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of this compound, based on the well-understood fragmentation of Sofosbuvir. The methodologies and data presented are intended to guide researchers in the identification and characterization of this and other related impurities.
Chemical Structures
Sofosbuvir
-
IUPAC Name: Isopropyl (2S)-2-{[({(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl}methoxy)(phenoxy)phosphoryl]amino}propanoate
-
Molecular Formula: C₂₂H₂₉FN₃O₉P
-
Molecular Weight: 529.45 g/mol
This compound
-
IUPAC Name: Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
-
Molecular Formula: C₂₂H₂₉FN₃O₉P
-
Molecular Weight: 529.45 g/mol
Experimental Protocols
This section details the recommended methodologies for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of Sofosbuvir and its related substances.[1][2][3][4]
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water or mobile phase) to desired concentrations (e.g., 1 µg/mL).
-
-
Sample Preparation (from drug substance or formulation):
-
Accurately weigh a portion of the drug substance or powdered tablets.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a target concentration of Sofosbuvir.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common mobile phase composition is a 70:30 (v/v) mixture of methanol and water.[5]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 5 - 20 µL.
-
UV Detection (optional): Wavelength set at 260 nm for simultaneous UV analysis.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimized for the specific instrument and compound, usually in the range of 20-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Gas: Nitrogen, with a flow rate of 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Varied to obtain optimal fragmentation (e.g., 10-30 eV).
Data Presentation: Proposed Fragmentation Pattern of this compound
As this compound is a diastereoisomer of Sofosbuvir, their mass fragmentation patterns are expected to be nearly identical under the same analytical conditions. The primary precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at an m/z of approximately 530.1. The fragmentation primarily occurs at the phosphoramidate linkage.
Below is a table summarizing the proposed major fragment ions for this compound based on the known fragmentation of Sofosbuvir.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 530.1 | 393.3 | C₆H₅OH + NH₂CH(CH₃)COOCH(CH₃)₂ (Phenol and Isopropyl alanine) | [M - Phenol - Isopropyl alanine + H]⁺ |
| 530.1 | 243.0 | C₁₃H₁₈FN₂O₅P (Phosphoramidate-sugar moiety) | [Uracil-ribose-F-CH₃ + H]⁺ |
| 530.1 | 159.0 | C₁₆H₁₉FN₂O₈P (Sofosbuvir core without isopropyl alanine) | [Isopropyl alanine + H]⁺ |
| 530.1 | 113.0 | C₁₇H₂₁FN₃O₇P (Sofosbuvir core without uracil) | [Uracil + H]⁺ |
Mandatory Visualization
Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Workflow for Impurity Analysis
Caption: General workflow for LC-MS/MS analysis of Sofosbuvir impurities.
Discussion
The proposed fragmentation pattern for this compound is based on the established fragmentation of the parent drug, Sofosbuvir. The primary cleavage sites are the bonds of the phosphoramidate moiety, which are relatively labile under mass spectrometric conditions. The loss of the phenoxy group and the isopropyl alaninate are characteristic fragmentation pathways for this class of prodrugs.
The fragment at m/z 243.0 corresponds to the protonated fluorinated and methylated uridine base attached to the ribose sugar. The fragment at m/z 159.0 represents the protonated isopropyl alaninate moiety, and the ion at m/z 113.0 corresponds to the protonated uracil base. The fragment at m/z 393.3 is likely formed through the loss of both the phenol and isopropyl alanine moieties from the precursor ion.
Researchers analyzing Sofosbuvir for impurities should look for a compound with a precursor ion of m/z 530.1 that produces a similar fragmentation pattern to Sofosbuvir. The key differentiator for impurity G will be its chromatographic retention time, which will differ from that of Sofosbuvir due to the difference in stereochemistry.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By utilizing the provided protocols and understanding the proposed fragmentation pattern, researchers and drug development professionals can effectively identify and characterize this and other related impurities in Sofosbuvir drug substance and product. The use of high-resolution mass spectrometry is recommended for unambiguous identification and structural elucidation of unknown impurities.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of Sofosbuvir and Its Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, its synthesis results in the formation of two diastereomers at the phosphorus center, designated as SP-4 and RP-4. Although the SP isomer is the active therapeutic agent, the presence and separation of the RP diastereomer are critical aspects of drug development and quality control. This document provides detailed application notes and protocols for the chiral separation of Sofosbuvir and its diastereomers, primarily focusing on Supercritical Fluid Chromatography (SFC) as a highly efficient and green separation technique.
Analytical Challenge and Methodology Overview
The primary challenge in the analysis of Sofosbuvir lies in the effective separation and quantification of its two diastereomers, which exhibit identical chemical properties but differ in their spatial arrangement. Chiral chromatography is the method of choice for this purpose. While High-Performance Liquid Chromatography (HPLC) can be employed, Supercritical Fluid Chromatography (SFC) offers significant advantages, including faster analysis times, reduced solvent consumption, and often superior resolution.[1][2][3][4][5] This application note will focus on an SFC-based method.
A typical workflow for the chiral separation of Sofosbuvir diastereomers involves sample preparation, chromatographic separation using a chiral stationary phase, and detection. The following sections provide detailed protocols and quantitative data for this process.
References
- 1. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Quantification of Sofosbuvir Impurity G in Quality Control Laboratories using RP-HPLC
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection. It functions as a nucleotide analog inhibitor, targeting the HCV NS5B protein to prevent viral replication.[1][2] The quality, safety, and efficacy of pharmaceutical products are ensured by controlling the level of impurities in the active pharmaceutical ingredient (API) and final dosage forms.[3] Impurity profiling is a critical component of the quality control (QC) process in the pharmaceutical industry.[3]
Sofosbuvir Impurity G is a diastereoisomer of Sofosbuvir and a known process-related impurity.[4][5] Its effective identification and quantification are essential to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies like the FDA and EMA.[6] This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound, utilizing a well-characterized reference standard. A reference standard is a highly purified compound used as a benchmark for analytical measurements, ensuring the identity, strength, quality, and purity of pharmaceutical substances.[7]
Principle
The method employs RP-HPLC with UV detection to separate Sofosbuvir from its related impurities, including Impurity G. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous acid solution and an organic solvent.[8][9] The concentration of Impurity G in a sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of a known concentration of the this compound reference standard.
Experimental Protocols
This section provides a detailed methodology for the determination of this compound.
1. Materials and Reagents
-
Reference Standards: Sofosbuvir RS, this compound RS
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or equivalent)[9]
-
Reagents: Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (OPA)[8][10]
-
Equipment:
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
Syringe filters (0.45 µm)
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Sofosbuvir and this compound.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[8][9][11] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Acetonitrile (50:50, v/v)[8][9][11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 260 nm[8][10] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 25°C (Ambient)[12] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[9][11]
-
Standard Stock Solution (Impurity G): Accurately weigh and transfer about 25 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution (Impurity G) and 10.0 mL of the Standard Stock Solution (Sofosbuvir) into a 50 mL volumetric flask and dilute to the mark with diluent.[9][11] This solution contains a known concentration of both the API and the impurity.
-
Sample Solution (API): Accurately weigh and transfer about 400 mg of the Sofosbuvir API sample into a 100 mL volumetric flask. Prepare similarly to the Standard Stock Solution (Sofosbuvir).
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution. Dilute to volume with diluent, mix well, and filter through a 0.45 µm syringe filter.[13]
4. System Suitability
Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution and evaluate the following parameters:
-
The resolution between the Sofosbuvir and this compound peaks should be not less than 2.0.
-
The tailing factor for the Sofosbuvir and Impurity G peaks should be not more than 2.0.
-
The theoretical plates for both peaks should be not less than 2000.
-
The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.
5. Analytical Procedure
-
Inject the diluent as a blank to ensure the baseline is clean.
-
Inject the Working Standard Solution in replicate (e.g., five times).
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas for all relevant peaks.
6. Calculation
The percentage of this compound in the sample is calculated using the following formula:
% Impurity G = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity G in the sample chromatogram
-
Area_Imp_Std = Average peak area of Impurity G in the standard chromatogram
-
Conc_Imp_Std = Concentration of Impurity G in the standard solution (mg/mL)
-
Conc_Sample = Concentration of Sofosbuvir in the sample solution (mg/mL)
Data Presentation: Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[8][12] The key validation parameters are summarized below.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 160 - 480 | > 0.999 |
| This compound | 10 - 30 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sofosbuvir | 0.04 | 0.125 |
| This compound | 0.12 | 0.375 |
Data derived from literature sources demonstrating typical method performance.[8][11]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
| This compound | 50% | 98.0 - 102.0 |
| This compound | 100% | 98.0 - 102.0 |
| This compound | 150% | 98.0 - 102.0 |
Recovery studies are performed by spiking known amounts of the impurity into the sample matrix.[9]
Table 4: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | % RSD (n=6) |
| Sofosbuvir | 400 | < 2.0 |
| This compound | 25 | < 2.0 |
Precision is determined by performing multiple measurements on the same homogeneous sample.[9]
Visualizations: Workflows
The following diagrams illustrate the key workflows for using reference standards in a QC laboratory.
Caption: Workflow for procurement, handling, and usage of reference standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. knorspharma.com [knorspharma.com]
- 4. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 10. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. jmpas.com [jmpas.com]
Application Notes and Protocols for Forced Degradation Studies of Sofosbuvir
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing. The primary goal is to identify the likely degradation products that may form under various conditions, which helps in developing stability-indicating analytical methods, understanding the drug's intrinsic stability, and elucidating degradation pathways. Sofosbuvir, a direct-acting antiviral medication, is a key treatment for Hepatitis C. Understanding its stability profile through forced degradation is essential for ensuring its quality, safety, and efficacy.
This document provides detailed protocols for conducting forced degradation studies on Sofosbuvir, covering hydrolytic, oxidative, thermal, and photolytic stress conditions. It also includes information on the analytical methodology for the separation and identification of degradation products.
Experimental Protocols
General Preparation of Sofosbuvir Stock Solution
A stock solution of Sofosbuvir is prepared for subsequent stress studies.
-
Procedure: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Dissolve the substance in a suitable solvent, such as methanol, and sonicate for 20 minutes. Dilute to the mark with the same solvent to obtain a concentration of 1 mg/mL (1000 µg/mL).[1] From this stock solution, further dilutions can be made as required for each stress condition.
Acidic Hydrolysis
This protocol is designed to induce degradation of Sofosbuvir under acidic conditions.
-
Reagents:
-
Protocol 1 (1 N HCl):
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl solution.[2]
-
Reflux the solution at 80°C for 10 hours.[2]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an ammonium bicarbonate solution.[2]
-
Lyophilize the neutralized solution to obtain a crude solid sample.[2]
-
Reconstitute the sample in a known volume of mobile phase (e.g., 50:50 methanol:water) for analysis.[2]
-
-
Protocol 2 (0.1 N HCl):
Basic Hydrolysis
This protocol aims to assess the degradation of Sofosbuvir under alkaline conditions.
-
Reagents:
-
Protocol 1 (0.5 N NaOH):
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH solution.[2]
-
Maintain the solution at 60°C for 24 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with HCl.[2]
-
Evaporate the solution to obtain a solid residue.[2]
-
Dissolve the residue in a known volume of mobile phase for analysis.[2]
-
-
Protocol 2 (0.1 N NaOH):
Oxidative Degradation
This protocol evaluates the stability of Sofosbuvir in the presence of an oxidizing agent.
-
Reagents:
-
Protocol 1 (30% H₂O₂):
-
Protocol 2 (3% H₂O₂):
Thermal Degradation
This protocol assesses the effect of high temperature on the stability of solid Sofosbuvir.
-
Procedure:
-
Place a known amount of solid Sofosbuvir in a petri dish.
-
Expose the drug to a temperature of 50°C for 21 days.[1]
-
After the exposure period, prepare a solution of the stressed sample for analysis.
-
Photolytic Degradation
This protocol investigates the stability of Sofosbuvir upon exposure to light.
-
Procedure 1 (UV Light):
-
Expose the solid drug to UV light at a wavelength of 254 nm for 24 hours.[2]
-
Prepare a solution of the exposed sample for analysis.
-
-
Procedure 2 (Sunlight):
-
Expose the solid drug to direct sunlight for 21 days.[1]
-
Prepare a solution of the exposed sample for analysis.
-
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify Sofosbuvir from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.
-
Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector or Mass Spectrometer).
-
Column: A reverse-phase C18 column is commonly used, for instance, an Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm) or an X-Bridge C18 (100 × 4.6 mm, 2.5 µm).[2][3]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution mode.[1][2] For example, a mixture of methanol and water with 0.1% formic acid (50:50 % v/v) can be used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is often performed at 260 nm.[3] For structural elucidation of degradation products, a mass spectrometer (LC-MS) is employed.[1][4]
Data Presentation
The quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Degradation Products (m/z) | Reference |
| Acidic Hydrolysis | 1 N HCl | 80°C (reflux) | 10 hours | 8.66 | 416.08 | [2] |
| 0.1 N HCl | 70°C (reflux) | 6 hours | 23 | 488 | [1] | |
| 1 M HCl | 25°C | 4 hours | 26 | Not specified | [5] | |
| Basic Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97 | 453.13, 411.08 | [2] |
| 0.1 N NaOH | 70°C (reflux) | 10 hours | 50 | 393.3 | [1] | |
| 1 M NaOH | 25°C | 1.5 hours | Complete | Not specified | [5] | |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79 | 527.15 | [2] |
| 3% H₂O₂ | Room Temp | 7 days | 19.02 | 393 | [1] | |
| Thermal Degradation | Solid state | 50°C | 21 days | No degradation | - | [1] |
| Photolytic Degradation | UV light (254 nm) | Ambient | 24 hours | No degradation | - | [2] |
| Sunlight | Ambient | 21 days | No degradation | - | [1] |
Note: The percentage of degradation and the m/z values of degradation products can vary depending on the specific experimental conditions and the analytical method used.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Sofosbuvir.
Caption: Workflow of Forced Degradation Studies for Sofosbuvir.
Sofosbuvir Metabolic Activation Pathway
While not a degradation pathway in the context of stability, this diagram shows the metabolic activation of Sofosbuvir to its pharmacologically active form.
Caption: Metabolic Activation Pathway of Sofosbuvir.
References
Application Note: Development of a Stability-Indicating Assay for Sofosbuvir
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to assess the stability of the active pharmaceutical ingredient (API) under various environmental conditions. Stability-indicating assay methods are essential to separate and quantify the active ingredient in the presence of its degradation products. This application note details a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, following the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in developing a stability-indicating method. It helps to identify potential degradation products and establish the degradation pathways of the drug substance. This information is vital for ensuring the specificity of the analytical method. Sofosbuvir was subjected to hydrolysis, oxidation, thermal, and photolytic stress conditions to induce degradation.[2][3]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
The following protocols outline the conditions for inducing the degradation of Sofosbuvir.
-
Acid Hydrolysis:
-
Accurately weigh and dissolve Sofosbuvir in 0.1 N Hydrochloric acid (HCl).
-
Reflux the solution at a temperature of 70-80°C for a period of 6 to 10 hours.[4][5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N Sodium hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[4]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Sofosbuvir powder in a hot air oven maintained at a temperature of 50°C for 21 days.[4]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration for analysis.
-
-
Photolytic Degradation:
RP-HPLC Method for Analysis
A stability-indicating RP-HPLC method was developed to separate Sofosbuvir from its degradation products.
-
Instrumentation:
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Sofosbuvir in the mobile phase at a concentration of 1000 µg/mL. Further dilute to obtain a working standard solution of a suitable concentration (e.g., 100-500 µg/mL).[2]
-
Sample Solution: After subjecting Sofosbuvir to the various stress conditions as described above, dilute the resulting solutions with the mobile phase to fall within the linear range of the method.
-
Data Presentation
The results of the forced degradation studies are summarized in the tables below.
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23%[4] |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C | 8.66%[5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50%[4] |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97%[5] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp | Significant[4] |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79%[5] |
| Thermal Degradation | Solid Drug | 21 days | 50°C | No degradation[4] |
| Photolytic Degradation | Solid Drug | 21 days | Sunlight | No degradation[4] |
Table 2: Chromatographic Data
| Analyte | Retention Time (min) |
| Sofosbuvir | ~2.37[2] |
| Degradation Product I (Acidic/Alkaline) | ~4.2[4] |
| Degradation Product II (Alkaline) | ~3.6[4] |
| Degradation Product III (Oxidative) | ~3.2[4] |
Mandatory Visualization
Caption: Workflow for the development of a stability-indicating assay.
Caption: Forced degradation pathways of Sofosbuvir.
Method Validation Summary
The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
-
Specificity: The method demonstrated good specificity, with the Sofosbuvir peak being well-resolved from the peaks of the degradation products generated during the forced degradation studies.
-
Linearity: A linear relationship was observed between the peak area and the concentration of Sofosbuvir over a range of 100 to 500 µg/mL.[2] The correlation coefficient (r²) was found to be greater than 0.999.[2]
-
Accuracy: The accuracy of the method was confirmed by recovery studies, with mean recovery values typically between 98% and 102%.[2]
-
Precision: The method was found to be precise, with the relative standard deviation (RSD) for repeated measurements being less than 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Sofosbuvir were determined to be approximately 0.23 µg/mL and 2.48 µg/mL, respectively, indicating good sensitivity of the method.[6]
-
Robustness: The method's robustness was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition and flow rate. The results remained unaffected by these minor changes, demonstrating the method's reliability.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of Sofosbuvir in the presence of its degradation products. The forced degradation studies revealed that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[4][5] The developed method is suitable for routine quality control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms and for stability studies.
References
- 1. ijpbs.com [ijpbs.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sofosbuvir Impurities by qNMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical technique for the precise purity determination and quantification of impurities in pharmaceuticals.[4][5] This application note provides a detailed protocol for the quantitative analysis of Sofosbuvir and its impurities using both ¹H and ³¹P qNMR.
Quantitative NMR offers a primary method of measurement, allowing for the determination of compound purity and concentration without the need for a specific reference standard for each impurity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, enabling accurate quantification.[4][5] For Sofosbuvir, an organophosphorus compound, ³¹P qNMR presents a simplified spectrum compared to ¹H qNMR, which can have complex and overlapping signals, making quantification challenging.[6][7]
Types of Sofosbuvir Impurities
Impurities in Sofosbuvir can be broadly categorized as:
-
Process-Related Impurities: These include residual solvents (e.g., methanol, ethanol), unreacted starting materials, and residues of catalysts (e.g., palladium).[1]
-
Degradation Products: Sofosbuvir is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments.[8][9][10] Hydrolysis and oxidation can lead to the formation of various degradation products.[8][9]
-
Other Impurities: This category includes heavy metals and various related compounds and isomers.[1][3][11]
Below is a diagram illustrating the logical relationship of Sofosbuvir impurities.
Quantitative Data Summary
The following tables summarize the quantitative data from qNMR studies on Sofosbuvir purity and forced degradation studies that identify potential impurities.
Table 1: Purity of Sofosbuvir Determined by qNMR
| qNMR Method | Solvent | Internal Standard | Purity (%) | Reference |
| ¹H-qNMR | Methanol-d₄ | 1,4-BTMSB-d₄ | 99.07 ± 0.50 | [6][7] |
| ³¹P-qNMR | Methanol-d₄ | Phosphonoacetic acid (PAA) | 100.63 ± 0.95 | [6][7] |
| ¹H-qNMR | DMSO-d₆ | DSS-d₆ | 99.44 ± 0.29 | [6][12] |
| ³¹P-qNMR | DMSO-d₆ | Phosphonoacetic acid (PAA) | 99.10 ± 0.30 | [6][12] |
Note: The use of an aprotic solvent like DMSO-d₆ is preferable for ³¹P-qNMR to avoid issues with deuterium exchange affecting the internal standard.[6][7][12]
Table 2: Sofosbuvir Degradation Products Identified Under Forced Conditions
| Stress Condition | Degradation (%) | Degradation Product (DP) | m/z | Reference |
| Acidic (0.1N HCl) | 23% | DP I | 488 | [8][9] |
| Alkaline (0.1N NaOH) | 50% | DP II | 393.3 | [8][9] |
| Oxidative (H₂O₂) | 19.02% | DP III | 393 | [8][9] |
| Acid Hydrolysis (1N HCl, 80°C, 10h) | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | 416.08 | [10] |
| Base Hydrolysis (0.5N NaOH, 60°C, 24h) | 45.97% | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | 453.13 | [10] |
| Oxidative (30% H₂O₂, 80°C, 2 days) | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | 527.15 | [10] |
Experimental Protocols
The following protocols provide a general framework for the quantitative analysis of Sofosbuvir impurities by qNMR. Method parameters should be optimized and validated for specific instrumentation and impurities of interest.
Experimental Workflow
The overall workflow for qNMR analysis is depicted below.
1. Materials and Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Accurate to at least 0.01 mg.
-
Sofosbuvir Sample: Active pharmaceutical ingredient (API) or drug product.
-
Internal Standard (IS):
-
For ¹H-qNMR: Sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆) or 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄).
-
For ³¹P-qNMR: Phosphonoacetic acid (PAA).
-
The internal standard should be of high purity, stable, non-reactive, and have signals that do not overlap with the analyte or impurity signals.[5]
-
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is recommended for ³¹P-qNMR.[6][12]
2. Sample Preparation Protocol
-
Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the selected internal standard into the same vial to achieve a near equimolar ratio with the analyte.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing if necessary.
-
Transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition Protocol
-
For ¹H-qNMR:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.
-
Tune and shim the probe.
-
Determine the 90° pulse width.
-
Measure the spin-lattice relaxation time (T₁) of the signals to be integrated (both for Sofosbuvir and the internal standard).
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ value to ensure full relaxation.
-
Acquire the spectrum using a simple pulse program (e.g., zg) with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
For ³¹P-qNMR:
-
Follow the same initial steps for sample insertion, equilibration, tuning, and shimming.
-
Determine the 90° pulse width for ³¹P.
-
Measure the T₁ of the phosphorus signals for Sofosbuvir and the internal standard (PAA).
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁.
-
Acquire the ³¹P spectrum, often with proton decoupling, using a sufficient number of scans.
-
4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the well-resolved, characteristic signals of both Sofosbuvir and the internal standard. For impurities, integrate their corresponding unique signals.
-
Use the following equation to calculate the purity of Sofosbuvir or the amount of an impurity:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte (Sofosbuvir or impurity) and the internal standard, respectively.
-
Quantitative NMR is a highly accurate and reliable method for determining the purity of Sofosbuvir and quantifying its process-related and degradation impurities. Both ¹H-qNMR and ³¹P-qNMR can be effectively employed, with ³¹P-qNMR offering the advantage of simpler spectra for this organophosphorus compound. The use of an aprotic solvent such as DMSO-d₆ is recommended to enhance the accuracy of the measurements, particularly for ³¹P-qNMR. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement qNMR for the quality control of Sofosbuvir.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Phosphorus-Containing Impurities by 31P NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful analytical technique for the characterization and quantification of phosphorus-containing compounds. The 31P nucleus possesses several advantageous properties that make it highly suitable for this purpose, including a 100% natural abundance and a high gyromagnetic ratio, which contribute to its excellent NMR sensitivity. Furthermore, the broad chemical shift range of approximately 2000 ppm allows for clear separation and identification of different phosphorus environments, minimizing signal overlap, which can be a challenge in proton (1H) NMR. These features make 31P NMR a robust and reliable tool for impurity profiling and purity determination in various fields, particularly in the pharmaceutical industry for the quality control of active pharmaceutical ingredients (APIs) and drug products.[1][2]
Application Notes
Purity Determination of Active Pharmaceutical Ingredients (APIs) and Excipients
31P NMR is extensively used for the purity assessment of phosphorus-containing APIs. It allows for the simultaneous identification and quantification of the main component and its phosphorus-containing impurities.
-
Sofosbuvir: Quantitative 31P NMR (qNMR) has been successfully employed to determine the purity of the anti-hepatitis C drug, sofosbuvir.[3] The method provides a clear spectrum with distinct signals for sofosbuvir and the internal standard, allowing for accurate quantification.[3] Studies have shown that the purity values obtained by 31P qNMR are consistent with those from 1H qNMR.[3][4]
-
L-α-glycerylphosphorylcholine (L-α-GPC): A validated 31P NMR method has been developed for the determination of the positional isomeric impurity, β-GPC, in L-α-GPC products.[5] This highlights the capability of 31P NMR to distinguish between and quantify structurally similar impurities.[5]
-
Oligonucleotides: For complex therapeutics like small interfering RNAs (siRNAs), 31P NMR serves as a platform method for determining their content in both drug substance and drug product formulations.[6][7] It can also be used to confirm the ratio of different backbone modifications, such as phosphodiester (PO) and phosphorothioate (PS) linkages, by integrating their respective signal groups.[7]
Quantitative Analysis of Impurities
Quantitative 31P NMR (qNMR) is an absolute quantification method that can determine the amount of an analyte without the need for a calibration curve, provided that a certified internal standard is used.[8]
-
Internal Standard Method: This is the most common approach for qNMR.[8] A known amount of a certified reference material (the internal standard) is added to the sample. The concentration of the analyte is then calculated by comparing the integral of the analyte's signal to the integral of the internal standard's signal. A key requirement is that the internal standard's signal must be well-resolved from the analyte and impurity signals.[7]
-
Selection of Internal Standard: The choice of internal standard is critical for accurate quantification. It should be a high-purity, non-hygroscopic, and stable phosphorus-containing compound that is soluble in the same solvent as the analyte and has a simple 31P NMR spectrum (ideally a single peak). Examples of internal standards used in published methods include trimethyl phosphate (TMP) and phosphonoacetic acid (PAA).[3][5]
Monitoring Degradation and Reaction Processes
The specificity of 31P NMR makes it an excellent tool for monitoring the degradation of phosphorus-containing compounds and for tracking the progress of chemical reactions.
-
Battery Electrolytes: 31P NMR can be used to analyze the components of battery electrolytes, such as lithium hexafluorophosphate (Li[PF6]), and to detect the formation of degradation products that can affect battery performance and safety.[9] For instance, the hydrolysis of [PF6]− upon exposure to moisture can be monitored by the appearance of new signals in the 31P spectrum.[9]
-
Raw Material Quality Control: Benchtop 31P NMR can be used to quickly assess the quality of raw materials by detecting the presence of oxidized impurities. For example, triphenylphosphine (PPh3) can be easily distinguished from its oxide, triphenylphosphine oxide (OPPh3), due to their significantly different chemical shifts.[9]
Quantitative Data Summary
The following tables summarize quantitative data from validated 31P NMR methods for impurity analysis.
Table 1: Method Validation for β-GPC Impurity in L-α-GPC [5]
| Parameter | Value |
| Analyte | β-GPC |
| Internal Standard | Trimethyl phosphate (TMP) |
| Solvent | D₂O |
| Linearity Range | 62.7 - 528.0 µg·mL⁻¹ |
| Correlation Coefficient (r) | 0.9996 |
| Limit of Detection (LOD) | 20.9 µg·mL⁻¹ |
| Limit of Quantification (LOQ) | 62.7 µg·mL⁻¹ |
| Recovery | 98.17 - 99.78 % |
| Relative Standard Deviation (RSD) | < 1.0 % |
Table 2: Method Validation for Phosphonate Impurities [10]
| Compound | Limit of Detection (mg·mL⁻¹) |
| ATMP | 1.7 |
| HEDP | 2.4 |
| EDTMP | 3.4 |
| DTPMP | 2.4 |
| Orthophosphoric acid | 0.9 |
| Phosphorous acid | 0.8 |
Experimental Protocols
General Protocol for Quantitative 31P NMR Analysis
This protocol outlines the key steps for the quantitative analysis of phosphorus-containing impurities using an internal standard.
a) Sample Preparation:
-
Weighing: Accurately weigh the sample (e.g., 20-50 mg) and the internal standard (e.g., 10-20 mg) into a clean, dry vial. The amount of internal standard should be chosen to give a signal intensity comparable to that of the analyte.
-
Dissolution: Add a precise volume (e.g., 0.6 - 1.0 mL) of a suitable deuterated solvent to the vial.
-
Solvent Selection: For many organophosphorus compounds, aprotic solvents like dimethyl sulfoxide-d6 (DMSO-d6) are preferred to avoid deuterium exchange with acidic protons, which can affect signal stability.[3][11] For water-soluble compounds, deuterium oxide (D₂O) can be used.[5]
-
Homogenization: Ensure complete dissolution of both the sample and the internal standard by vortexing or brief sonication.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
b) NMR Data Acquisition:
The following are typical acquisition parameters for quantitative 31P NMR. These may need to be optimized for the specific instrument and sample.
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.[5]
-
Pulse Program: Use an inverse-gated proton decoupling sequence to suppress the nuclear Overhauser effect (NOE) and provide sharp, singlet peaks for all phosphorus signals.[12]
-
Pulse Angle (Flip Angle): Set to 90° to ensure maximum signal intensity for all phosphorus nuclei.[13]
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The delay time should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (both analyte and standard). A D1 of 25 seconds or longer is often used.[13]
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Number of Scans (NS): A sufficient number of scans (e.g., 64 or more) should be acquired to achieve an adequate signal-to-noise ratio (S/N), especially for low-level impurities.[13]
-
Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment to ensure signal stability.[12]
c) Data Processing and Quantification:
-
Fourier Transform: Apply an exponential window function with a line broadening of approximately 1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the S/N ratio.[12]
-
Phase and Baseline Correction: Carefully phase correct the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals corresponding to the analyte, the impurity, and the internal standard.
-
Calculation: Calculate the amount of the impurity using the following formula:
Weightimpurity = (Areaimpurity / AreaIS) * (MWimpurity / MWIS) * (NIS / Nimpurity) * WeightIS
Where:
-
Area: The integrated area of the respective signal.
-
MW: The molecular weight of the respective compound.
-
N: The number of phosphorus atoms giving rise to the respective signal.
-
WeightIS: The weight of the internal standard.
-
Visualizations
Caption: A typical workflow for the quantitative analysis of phosphorus-containing impurities using 31P NMR.
Caption: Key properties of the 31P nucleus and their resulting advantages for NMR spectroscopy.
Caption: Decision-making workflow for developing a quantitative 31P NMR method for impurity analysis.
References
- 1. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies [nmr.oxinst.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Co-elution issues of Sofosbuvir and impurity G in HPLC
Technical Support Center: Sofosbuvir HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Sofosbuvir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on resolving co-elution issues involving Sofosbuvir and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir Impurity G and why is it difficult to separate from the active pharmaceutical ingredient (API)?
A1: this compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. Due to their similar physicochemical properties, such as polarity and molecular weight, they often exhibit very close retention times in standard reversed-phase HPLC, leading to co-elution.
Q2: My chromatogram shows a shoulder on the main Sofosbuvir peak. Does this indicate co-elution with an impurity?
A2: A shoulder on the main peak is a strong indicator of co-elution.[3] It suggests the presence of a closely eluting compound, such as Impurity G or another related substance. To confirm, you should assess the peak purity using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). If the spectra across the peak are not identical, co-elution is likely occurring.
Q3: We are observing poor resolution between Sofosbuvir and a known impurity. What is the first parameter we should adjust?
A3: The first and often most effective parameter to adjust is the mobile phase composition.[4] Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly alter the selectivity of the separation. A small, incremental decrease in the organic solvent percentage will increase the retention times of both compounds, potentially improving resolution.
Q4: Can changing the pH of the mobile phase help resolve co-elution?
A4: Yes, adjusting the pH can be a powerful tool, especially if the co-eluting compounds have ionizable functional groups. Sofosbuvir and many of its impurities contain groups that can be protonated or deprotonated. Changing the pH of the mobile phase alters the charge state of the molecules, which in turn affects their interaction with the stationary phase and can lead to differential retention times.[4]
Q5: We tried modifying the mobile phase, but the peaks are still not resolved. What is the next step?
A5: If mobile phase optimization is insufficient, consider the following steps:
-
Reduce the Flow Rate: A lower flow rate can increase column efficiency and provide more time for the separation to occur.
-
Change the Column: The choice of stationary phase is critical. If you are using a standard C18 column, switching to a different type, such as a Phenyl-Hexyl or a Cyano column, can offer different selectivity and resolve the peaks.[5]
-
Adjust the Temperature: Modifying the column temperature affects mobile phase viscosity and analyte solubility, which can influence retention times and selectivity.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic workflow for diagnosing and resolving co-elution issues between Sofosbuvir and its impurities.
Step 1: System Suitability and Initial Assessment
Before making any changes to the method, confirm that the HPLC system is performing correctly.
-
Check System Pressure: Ensure the pressure is stable and within the expected range for the method.
-
Inspect Peak Shape: Analyze a standard of pure Sofosbuvir. The peak should be symmetrical with a tailing factor between 0.9 and 1.2. Broad or tailing peaks can mask co-elution and may indicate a column or system issue.
-
Run a Blank: Inject a blank solvent to ensure there are no ghost peaks from the system or mobile phase that could be interfering with the analysis.
Step 2: Method Optimization for Improved Resolution
If the system is performing as expected, proceed with method modifications. The goal is to increase the resolution (Rs) between the two peaks to a value ≥ 1.5.
Caption: Troubleshooting workflow for resolving HPLC co-elution.
Data Presentation: HPLC Method Comparison
Several HPLC methods have been developed for the analysis of Sofosbuvir and its impurities. The table below summarizes key parameters from different studies, which can be used as starting points for method development and troubleshooting.
| Parameter | Method 1[6] | Method 2[4] | Method 3[7] | Method 4 |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) | Kromasil C18 (4.6 x 250 mm, 5 µm) | Kromasil 100 C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 9 mM Dipotassium Hydrogen Orthophosphate (pH 4.0) | Phosphate Buffer (pH 3.5) | Buffer Solution |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile, IPA, Methanol, Water |
| Composition | 50:50 (v/v) | 60:40 (v/v) | 45:55 (v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 260 nm | 265 nm | 259 nm | 263 nm |
| Column Temp. | Ambient | 40 °C | 35 °C | 25 °C |
Experimental Protocols
Representative RP-HPLC Method for Sofosbuvir and Impurities
This protocol is a generalized example based on common parameters found in the literature.[4][6] It serves as a robust starting point for analysis.
1. Materials and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Potassium Dihydrogen Phosphate
-
0.45 µm Membrane Filters
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 0.1% TFA in Water (Solvent A) and Acetonitrile (Solvent B) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir (1 mg/mL) in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare a stock solution of Impurity G (0.1 mg/mL) in the same diluent.
-
From the stock solutions, prepare a working standard solution containing 100 µg/mL of Sofosbuvir and 1 µg/mL of Impurity G.
4. Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Transfer 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the diluent.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (diluent) to ensure no system contamination.
-
Inject the working standard solution in triplicate to check for system suitability (resolution, tailing factor, and reproducibility).
-
Inject the prepared sample solutions.
-
Calculate the amount of Sofosbuvir and Impurity G in the sample by comparing the peak areas to those of the standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Sofosbuvir [simsonpharma.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Mobile Phase for Better Separation of Sofosbuvir Isomers
Welcome to the technical support center for the chromatographic separation of Sofosbuvir isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Sofosbuvir diastereomers and provides systematic solutions.
Question: I am observing poor resolution or complete co-elution of Sofosbuvir diastereomers. What steps can I take to improve separation?
Answer:
Poor resolution is a common challenge when separating structurally similar isomers like the diastereomers of Sofosbuvir. A systematic approach to mobile phase optimization is crucial.
Initial Steps:
-
System Suitability Check: Before modifying your method, ensure your HPLC/SFC system is performing optimally. Check for consistent flow rate, stable backpressure, and minimal extra-column volume.
-
Column Health: A contaminated or degraded column can lead to poor peak shape and resolution. Flush the column with a strong solvent or replace it if necessary.
Mobile Phase Optimization Strategies:
-
Adjusting Organic Modifier Percentage:
-
In Reversed-Phase HPLC (RP-HPLC): Sofosbuvir is a polar molecule, and its isomers will have very similar hydrophobicity. Fine-tuning the percentage of the organic modifier (typically acetonitrile or methanol) is critical. A shallow gradient or a series of isocratic runs with small changes in the organic content (e.g., 1-2% increments) can help resolve closely eluting peaks.
-
In Supercritical Fluid Chromatography (SFC): The type and percentage of the co-solvent (modifier) significantly impact selectivity. Alcohols like methanol, ethanol, and isopropanol are common choices. Systematically screen different alcohols and their concentrations.
-
-
Modifying Mobile Phase pH and Additives:
-
The pH of the mobile phase can alter the ionization state of Sofosbuvir, which can influence its interaction with the stationary phase and improve selectivity between diastereomers.[1] Experiment with a pH range that is approximately 2 pH units away from the analyte's pKa to ensure a consistent ionization state and avoid peak tailing.[1]
-
Acidic Additives: Adding small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is a common practice. These additives can improve peak shape and can sometimes enhance the resolution of isomers.[2]
-
Buffers: Employing a buffer (e.g., phosphate or acetate buffer) helps maintain a stable pH, leading to more reproducible retention times and potentially better resolution.[3] The buffer concentration should ideally be kept low (around 5-20 mM) to avoid high backpressure and potential precipitation.[4]
-
-
Leveraging Temperature:
-
Temperature can influence the thermodynamics of the separation, sometimes in a non-linear fashion for chiral separations.[1] Lowering the temperature can sometimes improve resolution, although in some cases, an increase in temperature might be beneficial.[5] It is a parameter worth investigating once the mobile phase composition is roughly optimized. A reversal of elution order with temperature changes has also been observed in some chiral separations.[1][4]
-
Question: My Sofosbuvir isomer peaks are exhibiting significant tailing. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and accurate quantification. It often results from secondary interactions between the analyte and the stationary phase.[5][6]
Troubleshooting Peak Tailing:
-
Mobile Phase pH Adjustment: For basic compounds, interactions with residual acidic silanol groups on the silica-based stationary phase are a primary cause of tailing.[6] Adjusting the mobile phase pH can suppress the ionization of these silanols or the analyte, thereby reducing these secondary interactions. For a compound like Sofosbuvir, which has basic and acidic functionalities, careful pH control is essential.
-
Use of Mobile Phase Additives:
-
Buffers: A buffer in the mobile phase can help to mask the residual silanol groups on the stationary phase, leading to more symmetrical peaks.[5]
-
Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine - TEA) to the mobile phase can saturate the active sites on the stationary phase, reducing tailing for basic analytes.
-
-
Column Choice:
-
Consider using a column with a highly deactivated stationary phase (end-capped) to minimize silanol interactions.
-
If tailing persists, a different type of stationary phase chemistry might be necessary.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[5]
Question: I am using a chiral stationary phase (CSP), but the resolution of the diastereomers is still not adequate. What mobile phase parameters can I optimize?
Answer:
When using a CSP, the mobile phase plays a critical role in modulating the chiral recognition process.
Optimization on Chiral Stationary Phases:
-
Choice of Organic Modifier: In normal-phase chromatography on polysaccharide-based CSPs (common for chiral separations), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane) are critical for achieving selectivity.[7][8]
-
Additives: Small amounts of acidic or basic additives can significantly influence the interactions between the analyte and the CSP, thereby affecting the separation.[8]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution on a CSP by allowing more time for the diastereomeric complexes to equilibrate.[9]
-
Temperature: As with achiral separations, temperature can have a significant effect on chiral separations and should be investigated.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for Sofosbuvir isomer separation?
A1: A good starting point for RP-HPLC is a mobile phase consisting of a mixture of water and acetonitrile, with a small amount of an acidic additive like 0.1% formic acid or orthophosphoric acid.[10] For chiral separations, polysaccharide-based chiral stationary phases are often a good choice, and the initial mobile phase for normal-phase mode could be a mixture of hexane and an alcohol like isopropanol.[7][11]
Q2: Should I use an isocratic or gradient elution for separating Sofosbuvir isomers?
A2: For complex mixtures or when the retention times of the isomers are significantly different, a gradient elution is often preferred as it can provide better resolution and faster analysis times.[12] However, for closely eluting isomers, a carefully optimized isocratic method can also be very effective and may offer better reproducibility.
Q3: How important is the choice of chiral stationary phase (CSP)?
A3: The choice of CSP is crucial for direct chiral separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and have shown success in separating a broad range of chiral compounds, including nucleotide analogues.[7][11][13] It is often necessary to screen a few different CSPs to find the one that provides the best selectivity for your specific isomers.
Q4: Can Supercritical Fluid Chromatography (SFC) be a better alternative to HPLC for Sofosbuvir isomer separation?
A4: Yes, SFC is often considered a powerful technique for chiral separations and can be more successful than HPLC for separating diastereomers.[2][14] SFC typically offers faster separations and uses less organic solvent. The mobile phase in SFC, usually supercritical CO2 with a small amount of an organic modifier, has different properties than liquid mobile phases, which can lead to unique and improved selectivity.[15]
Q5: What are the key considerations for sample preparation before injecting for isomer analysis?
A5: Proper sample preparation is essential for accurate and reproducible results. For Sofosbuvir analysis from plasma or other biological matrices, a protein precipitation or a solid-phase extraction (SPE) step is typically required to remove interferences.[16] The final sample should be dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion.
Data Presentation
The following tables summarize various mobile phase compositions and chromatographic conditions that have been used for the analysis of Sofosbuvir, providing a starting point for method development.
Table 1: RP-HPLC Mobile Phase Compositions for Sofosbuvir Analysis
| Organic Modifier | Aqueous Phase | Additive | Ratio (v/v) | Column Type | Reference |
| Acetonitrile | Water | 0.05% Orthophosphoric Acid | 80:20 | C18 | [17] |
| Acetonitrile | 0.1% Orthophosphoric Acid | - | 70:30 | C18 | [10] |
| Acetonitrile | 0.1% OPA Buffer | - | 50:50 | C18 | [16] |
| Acetonitrile | Phosphate Buffer (pH 6.5) | - | Gradient | C8 | [12][18] |
| Methanol | Phosphate Buffer (pH 3) | - | 75:25 | C18 |
Table 2: Chiral Chromatography Considerations for Diastereomer Separations
| Stationary Phase Type | Common Mobile Phase (Normal Phase) | Common Modifiers | Key Considerations | Reference |
| Polysaccharide-based (Cellulose/Amylose) | Hexane/Heptane | Isopropanol, Ethanol | Modifier type and concentration are critical for selectivity. | [7][11][13] |
| Pirkle-type | Hexane/Alcohol | Isopropanol, Ethanol | Offers good durability and solvent compatibility. | [11] |
| Cyclodextrin-based | Acetonitrile/Water or Methanol/Water | Buffers | Inclusion complexation is a key separation mechanism. | [13] |
| Macrocyclic Antibiotic | Varies (RP, NP, Polar Organic) | Buffers, Acids, Bases | Broad selectivity for various compound classes. | [11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Sofosbuvir
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17]
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (pH adjusted to 2.4 with 0.05% orthophosphoric acid) in a ratio of 80:20 (v/v).[17][19]
-
Injection Volume: 20 µL.[17]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., in the range of 20-100 µg/mL).[17]
Protocol 2: General Approach for Chiral Separation of Diastereomers
-
Column Screening: Screen a set of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IC, etc.) with a generic mobile phase. For normal phase, a starting mobile phase could be Hexane:Isopropanol (90:10 v/v).
-
Modifier Optimization: Once partial separation is observed on a particular column, optimize the type and concentration of the alcohol modifier (e.g., vary isopropanol from 5% to 20%).
-
Additive Screening: Evaluate the effect of small amounts of acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additives on the separation.
-
Temperature Study: Investigate the effect of column temperature (e.g., from 10°C to 40°C) on retention and resolution.
-
Flow Rate Optimization: Fine-tune the flow rate to maximize resolution.
Visualizations
Caption: A systematic workflow for optimizing the mobile phase to improve the resolution of Sofosbuvir isomers.
Caption: A decision-making workflow for developing a chiral separation method for Sofosbuvir diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted beta-lactamic cholesterol absorption inhibitor on amylose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. eijppr.com [eijppr.com]
- 12. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
Addressing matrix effects in LC-MS analysis of Sofosbuvir impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Sofosbuvir and its impurities.
Troubleshooting Guide & FAQs
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of Sofosbuvir impurities?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS analysis of Sofosbuvir and its impurities from biological matrices like plasma, these effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[3][4][5] This is a significant concern as accurate measurement is critical for pharmacokinetic studies, impurity profiling, and ensuring drug safety and efficacy.[6][7]
Q2: I am observing a weaker than expected signal for my Sofosbuvir impurities. Could this be due to matrix effects? How can I confirm this?
A2: Yes, a weaker signal, also known as ion suppression, is a common manifestation of matrix effects.[4][5] To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of your analyte solution into the MS detector while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your impurities indicates the presence of co-eluting matrix components causing ion suppression.
Q3: What are the most common sources of matrix effects in plasma or serum samples for Sofosbuvir analysis?
A3: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites.[1][8] These components can co-elute with Sofosbuvir and its impurities, interfering with the ionization process in the MS source.[9]
Q4: How can I minimize or eliminate matrix effects during my sample preparation?
A4: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some common strategies, from simplest to most effective:
-
Protein Precipitation (PPT): This is a quick and simple method but often provides the least effective removal of matrix components, especially phospholipids.[8][10]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample clean-up than PPT by partitioning the analytes into an organic solvent, leaving many matrix components behind in the aqueous phase.[8][11][12]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and significantly reducing matrix effects.[3][8]
Q5: Can I address matrix effects by modifying my LC method?
A5: Yes, optimizing your chromatographic conditions can effectively separate your analytes from interfering matrix components.[13] Consider the following adjustments:
-
Gradient Modification: Employing a shallower gradient can improve the resolution between your analytes and matrix components.[3]
-
Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile and enhance separation.[3]
-
Metal-Free Columns: For phosphorylated compounds like Sofosbuvir and its metabolites, interactions with metal surfaces in standard stainless steel columns can cause ion suppression. Using a metal-free column can improve peak shape and signal intensity.[14]
Q6: Is there a way to compensate for matrix effects if I cannot completely eliminate them?
A6: Yes, the most reliable way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[15] A SIL-IS, such as Sofosbuvir-13C,d3, will have nearly identical chemical and physical properties to the analyte and will co-elute.[15][16] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Sofosbuvir | 80-81 | Not specified | [17] |
| Liquid-Liquid Extraction | Sofosbuvir | 96.70 - 98.30 | 1.004 - 1.340 (IS normalized factor) | [17] |
| Solid-Phase Extraction | Sofosbuvir | >90 (Implied) | Low (Implied) | [18] |
Table 2: LC-MS/MS Method Validation Parameters for Sofosbuvir
| Parameter | Sofosbuvir | Impurity/Metabolite | Reference |
| Linearity Range | 0.3 - 3000 ng/mL | GS-331007 (Major Metabolite) | [11][12] |
| 0.5 - 5000 ng/mL | - | [17] | |
| 50 - 50,000 fmol/sample | Phosphorylated anabolites | [19] | |
| Accuracy (% Deviation) | Within ±4.0% | Within ±10.6% | [19] |
| Precision (% CV) | ≤5.3% | ≤9.0% | [19] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Standard solution of Sofosbuvir or its impurity.
-
Blank, extracted biological matrix (e.g., plasma).
Procedure:
-
Prepare a standard solution of the analyte at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with your analytical column and mobile phase.
-
Connect the syringe pump to the MS inlet via a T-junction, placed after the LC column outlet.
-
Begin the LC run with your standard chromatographic method.
-
Once the LC flow is stable, start the syringe pump to infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of the analyte in the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject the blank, extracted sample matrix onto the LC column.
-
Observe the analyte signal trace. Any significant and reproducible drop in the signal indicates ion suppression at that retention time. An increase in the signal indicates ion enhancement.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up plasma samples and remove matrix components that cause interference.
Materials:
-
SPE cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Plasma sample containing Sofosbuvir and its impurities.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Acetonitrile or Methanol).
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. providiongroup.com [providiongroup.com]
- 6. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of matrix effects in developing rugged high-throughput LC-MS/MS methods for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 19. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Sofosbuvir Impurity G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Sofosbuvir impurity G under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and can have different physicochemical properties, including stability.
Q2: Is there specific data on the forced degradation of this compound?
Currently, there is a lack of publicly available studies that specifically investigate the forced degradation of this compound. Most of the existing research focuses on the degradation of the active pharmaceutical ingredient, Sofosbuvir.
Q3: How can I design a forced degradation study for this compound?
While direct data for impurity G is unavailable, a logical starting point is to adapt the stress conditions that have been shown to degrade Sofosbuvir. It is crucial to use a stability-indicating analytical method that can effectively separate this compound from Sofosbuvir and all potential degradants.
Q4: What are the known degradation pathways for Sofosbuvir?
Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions.[3][4][5] It is relatively stable under thermal and photolytic stress.[3] The primary degradation pathways involve the hydrolysis of the phosphoramidate and carbamate moieties.
Troubleshooting Guide
Problem: I am not observing any degradation of this compound under the initial stress conditions.
-
Suggestion 1: Increase the stringency of the stress conditions. This can be achieved by increasing the concentration of the acid or base, raising the temperature, or extending the duration of the stress testing. For oxidative stress, a higher concentration of the oxidizing agent or a longer exposure time may be necessary.
-
Suggestion 2: Verify the purity of your this compound sample. Impurities in the starting material could interfere with the degradation study.
-
Suggestion 3: Ensure your analytical method is stability-indicating. The method must be able to separate the parent impurity from any potential degradation products.
Problem: I am seeing multiple degradation peaks in my chromatogram and cannot identify them.
-
Suggestion 1: Utilize mass spectrometry (LC-MS/MS) for peak identification. By determining the mass-to-charge ratio (m/z) of the degradation products, you can propose potential structures and fragmentation pathways.
-
Suggestion 2: Compare the degradation profile to that of Sofosbuvir. Some of the degradation products may be common to both the drug and its impurity. Published literature on Sofosbuvir degradation can provide valuable insights into the identity of these degradants.[3][4][5]
Experimental Protocols
The following are detailed methodologies for stress testing of Sofosbuvir, which can be adapted for the study of this compound.
Acidic Degradation
-
Reagent: 1N Hydrochloric Acid (HCl)
-
Procedure: Dissolve a known amount of the sample in 1N HCl and reflux the solution at 80°C for 10 hours.[3] After the specified time, neutralize the solution with a suitable base (e.g., 1N NaOH) and dilute with an appropriate solvent to the desired concentration for analysis.
-
Note: The duration and temperature can be adjusted based on the observed stability.
Basic Degradation
-
Reagent: 0.5N Sodium Hydroxide (NaOH)
-
Procedure: Dissolve the sample in 0.5N NaOH and maintain the solution at 60°C for 24 hours.[3] Following the incubation period, neutralize the solution with an appropriate acid (e.g., 0.5N HCl) and dilute for analysis.
Oxidative Degradation
-
Reagent: 30% Hydrogen Peroxide (H₂O₂)
-
Procedure: Dissolve the sample in 30% H₂O₂ and keep the solution at 80°C for 48 hours.[3] After treatment, dilute the sample to the target concentration for analysis.
Thermal Degradation
-
Procedure: Expose the solid sample to a temperature of 80°C for a specified duration (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent for analysis.
Photolytic Degradation
-
Procedure: Expose the solid sample to UV light at 254 nm for 24 hours.[3] Following exposure, dissolve the sample in an appropriate solvent for analysis.
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of Sofosbuvir, which can serve as a reference for your experiments with impurity G.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 80°C | 10 hours | 8.66 | [3] |
| Basic Hydrolysis | 0.5N NaOH | 60°C | 24 hours | 45.97 | [3] |
| Oxidative | 30% H₂O₂ | 80°C | 48 hours | 0.79 | [3] |
| Thermal | N/A | 80°C | 48 hours | No significant degradation | [3] |
| Photolytic | 254 nm UV light | Ambient | 24 hours | No significant degradation | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway for Sofosbuvir, which may be analogous for impurity G.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for Sofosbuvir and its diastereomers.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sofosbuvir Impurity Analysis
Welcome to the technical support center for the analysis of Sofosbuvir and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution between two closely eluting impurities in our Sofosbuvir analysis. What steps can we take to improve separation?
A1: Achieving baseline separation of closely eluting impurities can be challenging. Here is a systematic approach to troubleshoot and improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method can increase retention and improve separation.
-
pH of Aqueous Phase: The pH of the mobile phase buffer can significantly impact the retention and selectivity of ionizable impurities. Experiment with adjusting the pH. For Sofosbuvir and its impurities, a pH in the acidic range (e.g., 2.5-4.5) is often effective.[1]
-
-
Column Selection:
-
Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.[2]
-
Employ a column with a smaller particle size (e.g., sub-2 µm) to increase efficiency and resolution. UPLC or UHPLC systems are well-suited for this.[2][3]
-
Increase the column length to enhance the separation efficiency.
-
-
Temperature: Adjusting the column temperature can influence selectivity. Try varying the temperature between 25°C and 40°C.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
Q2: My Sofosbuvir peak is tailing. What are the potential causes and solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.
-
Use a base-deactivated or end-capped column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Operate at a lower pH to protonate basic analytes and minimize interactions with silanol groups.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted connections) can contribute to peak tailing. Ensure all fittings are secure and appropriate for your system.
Q3: We are having difficulty separating the diastereomers of Sofosbuvir. What specific chromatographic conditions are recommended?
A3: The separation of diastereomers can be particularly challenging. Here are some strategies that have been shown to be effective:
-
Stationary Phase Selection: While standard C18 columns can be used, specialized stationary phases can offer better selectivity for diastereomers. Consider columns designed for polar analytes or those with different bonding chemistries.[4]
-
Mobile Phase Optimization:
-
A combination of a buffer (e.g., ammonium phosphate) and an organic modifier like methanol has been used successfully.[1]
-
Careful optimization of the gradient elution program is crucial. A slow, shallow gradient can often resolve closely related diastereomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC with a non-chiral stationary phase has been demonstrated to be a powerful technique for separating diastereomers and can be more successful than traditional HPLC.[4]
-
Derivatization: In some cases, derivatizing the analyte with a chiral reagent to form diastereomeric derivatives with greater separation potential can be an effective, albeit more complex, approach.[5][6]
Troubleshooting Guides
General Troubleshooting Workflow for Poor Resolution
This workflow provides a step-by-step guide to addressing common resolution issues during HPLC method development for Sofosbuvir impurities.
Caption: A flowchart for systematically troubleshooting poor resolution in HPLC analysis.
Experimental Protocols
Protocol 1: RP-HPLC Method for Sofosbuvir and its Process-Related Impurity
This method is suitable for the estimation of Sofosbuvir and its phosphoryl impurity.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[7]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Protocol 2: UPLC Method for the Separation of Sofosbuvir and its Degradation Products
This UPLC method offers faster analysis times and improved resolution.[2]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a Photo Diode Array (PDA) detector.
-
Column: Waters X-Bridge BEH C18, 4.6 x 100 mm, 2.5 µm.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program should be optimized to achieve separation. A typical starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: PDA detection, with monitoring at 260 nm.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (RP-HPLC) | Method 2 (UPLC) | Method 3 (RP-HPLC) |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[7] | Waters X-Bridge BEH C18 (4.6 x 100 mm, 2.5 µm)[2] | Kromasil 100 C18 (4.6 x 250 mm, 5 µm)[8] |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (50:50)[7] | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)[2] | 0.05% H3PO4:Acetonitrile (Gradient)[8] |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min | 1.5 mL/min[8] |
| Detection Wavelength | 260 nm[7] | 260 nm | 260 nm[8] |
| Typical Retention Time of Sofosbuvir | 3.674 min[7] | Varies with gradient | ~14 min[8] |
Table 2: Forced Degradation Conditions for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours at 70°C | ~23% | [9] |
| Base Hydrolysis | 0.1 N NaOH | 10 hours at 70°C | ~50% | [9] |
| Oxidative | 3% H2O2 | 7 days at room temp. | ~19% | [9] |
| Thermal | 50°C | 21 days | No significant degradation | [9] |
| Photolytic | Sunlight | 21 days | No significant degradation | [9] |
Signaling Pathways and Logical Relationships
Logical Relationship for Method Development Strategy
The following diagram illustrates the logical steps involved in developing a robust HPLC method for impurity profiling.
Caption: A diagram showing the logical progression of HPLC method development.
References
- 1. Development of HPLC Method for the Purity Test by Design of Exper...: Ingenta Connect [ingentaconnect.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
Technical Support Center: Minimizing On-Column Degradation in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize on-column analyte degradation, ensuring the accuracy and reliability of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of on-column degradation?
A1: On-column degradation can manifest in several ways in your chromatogram. Common indicators include the appearance of new, unexpected peaks, often broad or tailing, a decrease in the peak area of the main analyte, and changes in peak shape such as tailing or fronting.[1][2] You might also observe a noisy or drifting baseline. In some cases, what appears to be a single distorted peak may actually be the co-elution of the analyte with its degradation products.
Q2: How does mobile phase pH contribute to on-column degradation?
A2: The pH of the mobile phase is a critical factor in analyte stability.[3] Many compounds are susceptible to acid or base-catalyzed hydrolysis.[4] For silica-based columns, extreme pH values can also degrade the stationary phase itself. Low pH (below 3) can cause the bonded phase to hydrolyze, while high pH (above 7-8) can lead to the dissolution of the silica matrix, exposing active silanol groups that can interact with and degrade the analyte.[3] It is crucial to operate within the pH stability range specified by the column manufacturer.[3]
Q3: Can the column temperature influence analyte stability?
A3: Yes, elevated temperatures can accelerate the degradation of thermally labile compounds.[5] While higher temperatures can improve peak shape and reduce viscosity, they can also provide the activation energy needed for degradation reactions to occur on the column.[5][6] For some analytes, even a modest increase in temperature can significantly impact their stability during the analysis.
Q4: What role does the stationary phase chemistry play in on-column degradation?
A4: The stationary phase can actively participate in analyte degradation. Residual silanol groups on the surface of silica-based columns can act as catalytic sites for degradation, especially for basic compounds.[1] The type of bonded phase and its density (coverage) can also be a factor. For instance, some stationary phases may contain trace metal impurities that can catalyze oxidation or other degradation reactions.[1]
Q5: How can I prevent on-column degradation caused by metal ions?
A5: Metal ions, often leached from stainless steel components of the HPLC system or column frits, can catalyze the degradation of sensitive analytes.[7] To mitigate this, you can use a mobile phase additive that acts as a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester these metal ions. Using columns and HPLC systems with biocompatible materials, such as PEEK or titanium, can also minimize metal ion exposure.
Troubleshooting Guides
Issue: Appearance of New or Broad Peaks in the Chromatogram
This is a primary indicator of on-column degradation. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Sample Stability
-
Action: Prepare your sample in the mobile phase and let it sit at room temperature for the duration of a typical analysis. Inject the sample at different time points to see if degradation occurs before injection.
-
Rationale: This helps to differentiate between degradation happening in the vial and degradation occurring on the column.
Step 2: Evaluate the Influence of Residence Time on the Column
-
Action: Decrease the flow rate of your mobile phase. If the degradation peaks increase in size relative to the main analyte peak, it suggests that the degradation is time-dependent and happening on the column. Conversely, increasing the flow rate should reduce the relative size of the degradation peaks.
-
Rationale: A longer residence time on the column exposes the analyte to the stationary phase and mobile phase for a more extended period, allowing more time for degradation to occur.
Step 3: Assess the Impact of Temperature
-
Action: If you are using an elevated column temperature, try reducing it in increments of 5-10°C.
-
Rationale: Lowering the temperature can slow down the kinetics of degradation reactions for thermally sensitive compounds.[5]
Step 4: Investigate Mobile Phase pH Effects
-
Action: If your analyte is susceptible to hydrolysis, adjust the mobile phase pH to a value where the analyte is more stable, ensuring you remain within the column's recommended pH range.
-
Rationale: Shifting the pH away from values that catalyze hydrolysis can significantly reduce degradation.[3]
Step 5: Consider the Column Chemistry
-
Action: If you suspect interactions with the stationary phase, try a column with a different chemistry. For example, if you are using a standard silica-based C18 column, consider one with a different bonding technology or a base-deactivated stationary phase.
-
Rationale: A different stationary phase may have fewer active sites or be less catalytic for the degradation of your specific analyte.[1]
Quantitative Data on Analyte Degradation
The following table summarizes the results of a forced degradation study on Aspirin and Omeprazole under various stress conditions, demonstrating the extent of degradation observed via RP-HPLC.
| Stress Condition | Analyte | % Degradation |
| Acidic Hydrolysis | Aspirin | 32.63% |
| Omeprazole | 61.64% | |
| Basic Hydrolysis | Aspirin | 10.17% |
| Omeprazole | 4.29% | |
| Oxidative Degradation | Aspirin | 15.48% |
| Omeprazole | 26.38% | |
| Thermal Degradation | Aspirin | 0.37% |
| Omeprazole | 4.32% | |
| Data sourced from a forced degradation study by Chandarana et al. (2021).[8] |
Detailed Experimental Protocols
Protocol 1: Diagnosing On-Column Degradation
This protocol provides a systematic approach to confirm if observed degradation is occurring on the HPLC column.
1. Objective: To determine if an analyte is degrading during the chromatographic analysis.
2. Materials:
- HPLC system with a detector (e.g., UV-Vis, PDA)
- Analytical column
- Analyte of interest
- Mobile phase
- Sample vials
3. Methodology:
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of a drug substance.
1. Objective: To generate potential degradation products of a drug substance under various stress conditions to develop a stability-indicating HPLC method.
2. Materials:
- Drug substance
- Hydrochloric acid (e.g., 0.1 M)
- Sodium hydroxide (e.g., 0.1 M)
- Hydrogen peroxide (e.g., 3%)
- HPLC grade water, methanol, and acetonitrile
- pH meter
- Heating block or oven
- UV chamber for photostability
3. Methodology:
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. moravek.com [moravek.com]
- 4. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Troubleshooting peak tailing for Sofosbuvir and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Sofosbuvir and its impurities.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of analytical methods.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for Sofosbuvir and its related substances.
Is the peak tailing observed for all peaks or only for Sofosbuvir and its impurities?
Answering this question is the first step in diagnosing the problem. The pattern of peak tailing can indicate whether the issue is systemic or specific to the analyte-column interaction.
Scenario 1: All Peaks are Tailing
If all peaks in the chromatogram exhibit tailing, the problem is likely related to the HPLC system or the overall method conditions.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter, or a large detector flow cell can cause band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all connections are secure and free of dead volume.[1]
-
-
Column Void or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, leading to distorted peaks.[2]
-
Solution: As a diagnostic step, reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Improper Injection: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[1]
-
Scenario 2: Only Sofosbuvir and/or its Impurity Peaks are Tailing
If peak tailing is specific to Sofosbuvir and its impurities, the issue is likely due to secondary chemical interactions between the analytes and the stationary phase. Sofosbuvir and some of its impurities contain basic functional groups that can interact with acidic silanol groups on the surface of silica-based columns, a primary cause of peak tailing.[2]
Key Physicochemical Properties of Sofosbuvir:
| Property | Value |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol |
| pKa | 9.3 |
Source: PubChem CID 45375808[3]
Common Impurities and Degradation Products:
Forced degradation studies have identified several impurities of Sofosbuvir that can arise under various stress conditions.[4][5] Understanding the nature of these impurities is crucial for troubleshooting.
| Impurity/Degradant | Stress Condition | Physicochemical Notes |
| Acid Degradation Product | Acid Hydrolysis | Contains a phosphate group and can exhibit secondary interactions. |
| Base Degradation Product A | Base Hydrolysis | Contains a free hydroxyl on the phosphate group, increasing polarity. |
| Base Degradation Product B | Base Hydrolysis | Carboxylic acid moiety present, which can interact with the stationary phase. |
| Oxidative Degradation Product | Oxidation | Formation of a keto group on the furan ring. |
Source: Scientific Research Publishing, 2016[4]
Troubleshooting Workflow for Analyte-Specific Tailing:
Caption: Troubleshooting workflow for analyte-specific peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why are my Sofosbuvir peaks tailing even when using a C18 column?
A1: Peak tailing for basic compounds like Sofosbuvir on a standard C18 column is often due to secondary interactions with exposed, acidic silanol groups on the silica stationary phase.[2] Even with end-capped columns, some residual silanols can remain. These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
Q2: How does mobile phase pH affect the peak shape of Sofosbuvir?
A2: The mobile phase pH plays a critical role in controlling the ionization state of both the analyte and the stationary phase. Sofosbuvir has a pKa of 9.3.[3] Operating at a low pH (e.g., below 3) will protonate the residual silanol groups on the column, minimizing their interaction with the basic sites on Sofosbuvir and its impurities, thus improving peak shape.[6] Conversely, at a higher pH, the silanol groups become ionized and can strongly interact with the protonated analyte, leading to significant tailing.
Q3: What is the role of the buffer in the mobile phase?
A3: A buffer is essential for maintaining a stable pH throughout the analysis.[7] Without a buffer, small changes in the mobile phase composition or the introduction of the sample can alter the pH, leading to inconsistent retention times and peak shapes. A buffer concentration of 20-50 mM is generally recommended for robust methods.
Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol can sometimes provide better peak shapes for basic compounds due to its ability to better shield the silanol groups on the stationary phase. It is worth experimenting with both to determine the optimal choice for your specific separation.
Q5: Are there specific types of HPLC columns that are better suited for analyzing Sofosbuvir and its impurities?
A5: For basic compounds like Sofosbuvir, columns with advanced end-capping or alternative stationary phases can significantly reduce peak tailing. Consider using:
-
High-purity silica columns: These have a lower concentration of acidic silanol groups.
-
Polar-embedded columns: These have a polar functional group embedded in the alkyl chain, which helps to shield the silanol groups and improve peak shape for basic analytes.
-
Hybrid particle columns: These columns are based on a hybrid organic/inorganic particle technology that can offer improved pH stability and reduced silanol activity.
Experimental Protocols
Below are examples of HPLC method parameters that have been used for the analysis of Sofosbuvir and its impurities. These can serve as a starting point for method development and troubleshooting.
Method 1: Isocratic RP-HPLC for Sofosbuvir and Phosphoryl Impurity
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Source: ResearchGate, 2017[8]
Method 2: Gradient RP-HPLC for Sofosbuvir and Degradation Products
| Parameter | Condition |
| Column | XBridge C18, 4.6 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 1.5 | |
| 6.5 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 260 nm |
Source: Scientific Research Publishing, 2016[4]
Method 3: Isocratic RP-HPLC for Simultaneous Determination of Daclatasvir and Sofosbuvir
| Parameter | Condition |
| Column | Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4.0):Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
Source: Fortune Journals, 2017[9]
Signaling Pathways and Logical Relationships
The primary chemical interaction leading to peak tailing for Sofosbuvir is the secondary interaction with residual silanol groups on the HPLC column's stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. bfopcu.eg.net [bfopcu.eg.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. fortunejournals.com [fortunejournals.com]
Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Impurities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the sensitivity of your analytical methods for detecting trace-level impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the detection sensitivity of trace-level impurities?
A1: Enhancing detection sensitivity for trace-level impurities involves a multi-faceted approach that optimizes various stages of the analytical process. Key strategies include:
-
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate and purify analytes from complex matrices, minimizing interference and improving signal-to-noise ratios.[1][2]
-
Chromatographic Separation: Optimizing parameters such as the mobile phase composition, pH, and flow rate can significantly improve peak resolution and shape, leading to better sensitivity.[1][3][4] The use of shorter, narrow-bore gas chromatography (GC) columns can also improve efficiency and resolution.[5]
-
Mass Spectrometry (MS) Optimization: Fine-tuning MS source parameters (e.g., spray voltage, gas flows, temperatures) is crucial for maximizing ionization efficiency.[6] Advanced techniques like high-resolution mass spectrometry (HRMS) offer improved selectivity and sensitivity.[6][7]
-
Chemical Derivatization: This approach converts analytes into derivatives that are more easily ionized or detected, thereby increasing their signal intensity in mass spectrometry.[2][8][9]
-
Advanced Detection Techniques: Employing specialized detectors like charged aerosol detectors (CAD) or fluorescence detectors can provide higher sensitivity for specific types of analytes.[2][10]
Q2: How can I improve the ionization efficiency of neutral impurity molecules in mass spectrometry?
A2: Many pharmaceutical impurities are neutral molecules with poor ionization efficiency, which hampers their detection by mass spectrometry.[8][9] Two effective approaches to enhance their detection sensitivity are:
-
Chemical Derivatization: This technique modifies the analyte to introduce a functional group that is readily ionizable or permanently charged, making it easily detectable by MS.[8][9]
-
Coordination Ion Spray-MS: This method involves the introduction of metal ions (e.g., Na+, K+) or ammonium ions (NH4+) into the electrospray ionization source.[8][9] These ions form adducts with the neutral analyte molecules, allowing them to be detected.[8][9]
Q3: What role does sample preparation play in enhancing sensitivity?
A3: Proper sample preparation is a critical first step for accurate and reproducible analysis of trace-level impurities.[1] It serves to:
-
Concentrate the Analyte: Techniques like solid-phase extraction (SPE) can enrich the concentration of the target impurity, leading to a stronger signal.[2]
-
Remove Interferences: Sample matrices can often interfere with the detection of impurities.[4] Filtration, extraction, and other purification steps help to minimize these matrix effects.[1]
-
Improve Compatibility: Ensuring the sample is compatible with the analytical system (e.g., HPLC, GC-MS) is essential for optimal performance and to prevent column or instrument damage.[1] Online SPE coupled with separation techniques can reduce sample loss and contamination.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptoms:
-
Broad or tailing peaks.
-
Co-elution of the impurity with the main analyte or other components.[11]
-
Inability to accurately quantify the impurity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent ratio, pH, and ionic strength, to improve separation efficiency.[1] For reversed-phase HPLC, acetonitrile often provides sharper peaks and better resolution than methanol.[3] |
| Suboptimal Flow Rate | Lowering the flow rate can sometimes improve peak resolution, although it may increase the analysis time.[4] |
| Column Temperature | Adjusting the column temperature can alter selectivity and improve separation. Lower temperatures can increase retention and potentially improve resolution.[4] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[12] Using a guard column can help protect the analytical column.[13] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Low Signal-to-Noise Ratio in Mass Spectrometry
Symptoms:
-
Difficulty in distinguishing the impurity peak from the baseline noise.
-
High limit of detection (LOD) and limit of quantification (LOQ).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Ionization Efficiency | For neutral analytes, consider chemical derivatization or coordination ion spray-MS to enhance ionization.[8][9] Fine-tune the ion source parameters, such as spray voltage and gas flows.[6] |
| Matrix Effects | Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] |
| Contaminated MS System | Regularly clean the LC and MS components to prevent contamination that can increase background noise.[6][13] Use high-purity, LC-MS grade solvents and reagents.[6][13] |
| Suboptimal Detector Settings | Optimize detector parameters according to the manufacturer's recommendations for your specific analyte and instrument. |
| Inefficient Analyte Transfer | For GC-MS, ensure the transfer line temperature is appropriate to prevent analyte condensation. |
Experimental Protocols
Protocol 1: Enhancing Sensitivity using Solid-Phase Extraction (SPE)
This protocol outlines the general steps for using SPE to concentrate a trace-level impurity from a liquid sample before HPLC or LC-MS analysis.
Objective: To concentrate the analyte of interest and remove interfering substances from the sample matrix.
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for nonpolar analytes).
-
Sample solution.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., HPLC-grade water).
-
Wash solvent (e.g., a weak organic solvent mixture).
-
Elution solvent (e.g., a strong organic solvent).
-
Collection tubes.
-
Vacuum manifold or positive pressure processor.
Methodology:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the sample solution onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass the wash solvent through the cartridge to remove any weakly bound interfering compounds.
-
Elution: Pass the elution solvent through the cartridge to desorb the analyte of interest and collect it in a clean tube.
-
Evaporation and Reconstitution (Optional): Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase for injection into the analytical instrument.
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for analyte enrichment using Solid-Phase Extraction.
Protocol 2: Method Development for Enhanced HPLC Separation
This protocol provides a systematic approach to optimizing an HPLC method for the separation of a trace impurity from a main pharmaceutical compound.
Objective: To achieve baseline resolution between the impurity and the active pharmaceutical ingredient (API).
Methodology:
-
Column Selection: Choose an appropriate HPLC column based on the physicochemical properties of the analyte and impurity (e.g., reversed-phase C18 for nonpolar compounds).
-
Initial Mobile Phase Screening: Start with a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the approximate retention times of the API and impurity.
-
Optimization of Organic Solvent: Evaluate different organic solvents (e.g., acetonitrile vs. methanol) to assess changes in selectivity.[3]
-
Optimization of Mobile Phase pH: Analyze the sample using mobile phases with different pH values (e.g., 3, 5, 7) to exploit differences in the ionization states of the API and impurity.[1]
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Temperature and Flow Rate Adjustment: Fine-tune the column temperature and mobile phase flow rate to further enhance resolution and peak shape.[4]
-
Method Validation: Once optimal conditions are established, validate the method for parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines.[11][14]
Logical Flow for HPLC Method Optimization
Caption: A systematic approach to HPLC method development for impurity analysis.
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) achieved for certain impurities using optimized analytical methods, demonstrating the effectiveness of sensitivity enhancement techniques.
| Analytical Technique | Impurity Type | LOD | LOQ | Reference |
| GC-MS | Isopropyl chloride, propionaldehyde, 2-chloropropanol | 2 ppm | 4 ppm | [9] |
| GC-MS | Chloromethane | 0.8 ppm | 1.6 ppm | [9] |
| HPLC with Charged Aerosol Detection | Various nonvolatile compounds | 1-5 ng on column | 6-11 ng on column | [10] |
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 14. ijalsr.org [ijalsr.org]
Strategies to prevent the formation of Sofosbuvir impurity G during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Sofosbuvir impurity G during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diastereomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of Sofosbuvir, which has a chiral phosphorus center, impurity G is one of the possible stereoisomers formed during the synthesis process that is not the desired active pharmaceutical ingredient (API). While the exact structure of "impurity G" is not universally defined across all literature, it refers to an undesired diastereomer at the phosphorus center. For the purpose of this guide, we will consider it to be the (R_p)-isomer, while Sofosbuvir is the (S_p)-isomer.
Q2: At which stage of the Sofosbuvir synthesis is impurity G most likely to form?
A2: The formation of this compound, a diastereomer, primarily occurs during the phosphoramidation step. This is the crucial reaction where the chiral phosphorus center is introduced. The reaction involves coupling the protected nucleoside intermediate with a phosphoramidate reagent. The stereoselectivity of this reaction is critical, and suboptimal conditions can lead to the formation of a mixture of diastereomers, including the desired Sofosbuvir (Sp-isomer) and the undesired impurity G (Rp-isomer). Early synthetic routes often produced a nearly 1:1 mixture of these diastereomers.
Q3: What are the main factors that influence the formation of this compound?
A3: The key factors influencing the diastereomeric ratio and thus the formation of impurity G are:
-
Protecting Group on the Ribose Sugar: The choice of the protecting group on the 3'-hydroxyl group of the ribose sugar has a significant impact on stereoselectivity.
-
Activating Agent/Grignard Reagent: The reagent used to activate the 5'-hydroxyl group for the coupling reaction plays a crucial role.
-
Reaction Temperature: The temperature at which the phosphoramidation is carried out can affect the diastereomeric ratio.
-
Base Used: The type and amount of base used in the reaction can influence the stereochemical outcome.
-
Solvent System: The polarity and nature of the solvent can impact the transition state of the reaction and, consequently, the stereoselectivity.
Q4: How can I detect and quantify the amount of this compound in my sample?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical technique for separating and quantifying Sofosbuvir from its diastereomeric impurities, including impurity G.[1] Chiral HPLC methods can also be employed for better separation of enantiomers and diastereomers. Key aspects of a suitable HPLC method include:
-
Column: A C18 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent (typically acetonitrile or methanol) is common.
-
Detection: UV detection at approximately 260 nm is standard for Sofosbuvir and its impurities.
Troubleshooting Guide: Formation of this compound
This guide provides solutions to common problems encountered during the synthesis of Sofosbuvir that may lead to an unacceptable level of impurity G.
| Problem | Potential Cause | Recommended Solution |
| High levels of Impurity G observed after phosphoramidation. | Suboptimal Stereoselectivity: The reaction conditions are not favoring the formation of the desired Sp-isomer. | 1. Optimize the Protecting Group: A benzyl protecting group on the 3'-OH of the nucleoside intermediate has been shown to significantly improve stereoselectivity in favor of the desired Sofosbuvir diastereomer.[3] 2. Select the Appropriate Activating Agent: The use of tert-butylmagnesium chloride or isopropylmagnesium chloride-lithium chloride complex for the activation of the 5'-hydroxyl group is recommended for high diastereoselectivity. 3. Control Reaction Temperature: The phosphoramidation reaction is typically carried out at low temperatures (e.g., -20°C to 0°C) to enhance stereoselectivity. Ensure precise temperature control throughout the reaction. 4. Evaluate the Base: The choice and stoichiometry of the base (e.g., pyridine, triethylamine) can influence the reaction. Titrate the amount of base to optimize the diastereomeric ratio. |
| Inconsistent diastereomeric ratio between batches. | Process Variability: Lack of strict control over reaction parameters. | 1. Standardize Reagent Addition: Ensure consistent and controlled addition rates of reagents, particularly the Grignard reagent and the phosphoramidate. 2. Maintain Anhydrous Conditions: Moisture can interfere with the Grignard reagent and affect the reaction's stereochemical course. Ensure all glassware is dry and use anhydrous solvents. 3. Monitor Reaction Progress: Use in-process HPLC analysis to monitor the formation of the product and the diastereomeric ratio. This allows for timely adjustments if deviations are observed. |
| Difficulty in removing Impurity G by crystallization. | Similar Physicochemical Properties: Diastereomers can sometimes have very similar solubility profiles, making separation by simple crystallization challenging. | 1. Utilize a Different Solvent System: Experiment with various solvent and anti-solvent systems for crystallization to exploit subtle differences in solubility between the diastereomers. 2. Employ Chiral Chromatography: Preparative chiral HPLC is a highly effective, albeit more expensive, method for separating diastereomers when crystallization is not efficient. |
Experimental Protocols
Key Experiment: Stereoselective Phosphoramidation for Sofosbuvir Synthesis
This protocol describes a method to achieve high diastereoselectivity in the phosphoramidation step, thereby minimizing the formation of impurity G.
Materials:
-
3'-O-Benzyl protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate
-
(S)-isopropyl 2-(((4-nitrophenyl)oxy)(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)
-
tert-Butylmagnesium chloride solution (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3'-O-Benzyl protected nucleoside intermediate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20°C in a suitable cooling bath.
-
Slowly add a solution of tert-butylmagnesium chloride in THF dropwise to the cooled solution while maintaining the temperature below -15°C.
-
Stir the reaction mixture at -20°C for 30 minutes.
-
In a separate flask, dissolve the phosphoramidate reagent in anhydrous DCM.
-
Add the solution of the phosphoramidate reagent to the reaction mixture dropwise, ensuring the temperature remains below -15°C.
-
Allow the reaction to stir at -20°C and monitor its progress by HPLC.
-
Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product with a high diastereomeric ratio in favor of Sofosbuvir.
Analytical Method: HPLC for Quantification of Sofosbuvir and Impurity G
This protocol outlines a typical RP-HPLC method for the separation and quantification of Sofosbuvir and its diastereomeric impurity G.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic |
| Composition | 50:50 (Mobile Phase A: Mobile Phase B)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of Sofosbuvir and a reference standard for impurity G in the mobile phase at a known concentration.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify the peaks for Sofosbuvir and impurity G based on their retention times, which are determined from the standard chromatogram.
-
Quantification: Calculate the amount of impurity G in the sample by comparing its peak area to that of the Sofosbuvir peak and using the response factor if it is different.
Data Presentation
Table 1: Impact of Reaction Parameters on Diastereomeric Ratio (Sp:Rp)
| Parameter | Condition 1 | Diastereomeric Ratio (Sp:Rp) | Condition 2 | Diastereomeric Ratio (Sp:Rp) |
| 3'-OH Protecting Group | Acetyl | ~ 1:1 | Benzyl | > 95:5 |
| Activating Agent | n-BuLi | ~ 2:1 | t-BuMgCl | > 95:5 |
| Temperature | 25°C | ~ 1.5:1 | -20°C | > 95:5 |
Note: The values presented are illustrative and based on trends reported in the literature. Actual results may vary depending on the specific reaction conditions.
Visualizations
References
Navigating the Stability of Sofosbuvir Impurity G: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Sofosbuvir impurity G reference standard solutions. Given the limited direct stability data for this compound, this guide leverages comprehensive data from forced degradation studies of Sofosbuvir, its diastereomer, to provide a robust framework for handling and experimentation. The information presented here will help in designing experiments, interpreting results, and troubleshooting potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diastereoisomer of Sofosbuvir, a potent antiviral agent used in the treatment of Hepatitis C.[1] As an impurity, its accurate quantification is crucial for the quality control of Sofosbuvir drug products.
Q2: What are the recommended storage conditions for this compound reference standard solutions?
A2: Based on available data for the stock solution, it is recommended to store this compound solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] For the powdered form, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q3: How stable is Sofosbuvir (and by extension, likely Impurity G) under different stress conditions?
A3: Forced degradation studies on Sofosbuvir reveal its susceptibility to acidic, basic, and oxidative conditions. It is relatively stable under thermal and photolytic stress.[3][4] Since this compound is a diastereomer, it is expected to exhibit a similar stability profile.
Q4: What are the primary degradation pathways for Sofosbuvir?
A4: The primary degradation pathways for Sofosbuvir involve hydrolysis under acidic and basic conditions and oxidation. Acid hydrolysis typically leads to the cleavage of the phosphoramidate bond, while basic hydrolysis can result in the formation of multiple degradation products.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard solution. | 1. Prepare a fresh solution from the reference standard powder. 2. Verify the storage conditions and age of the solution. 3. Ensure the pH of your analytical mobile phase is not promoting degradation. |
| Decreased peak area of the main analyte | Instability of the analyte in the prepared solution or during the analytical run. | 1. Check the preparation date of the solution and prepare fresh if necessary. 2. Evaluate the stability of the analyte in the mobile phase over the analysis time.[3] 3. Ensure the autosampler temperature is controlled, if applicable. |
| Inconsistent analytical results | Improper handling or storage of the reference standard. | 1. Review the recommended storage conditions and ensure they are being met.[1][2] 2. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] 3. Use calibrated equipment for solution preparation. |
Experimental Protocols & Data
The following tables summarize the conditions and outcomes of forced degradation studies performed on Sofosbuvir. This data provides a strong indication of the stability profile you can expect for its diastereomer, this compound.
Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Methodology | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl at 80°C for 10 hours | 8.66 | [3] |
| 0.1 N HCl at 70°C for 6 hours | 23 | [4] | |
| 1 M HCl for 4 hours | 26 | [5] | |
| Base Hydrolysis | 0.5 N NaOH at 60°C for 24 hours | 45.97 | [3] |
| 0.1 N NaOH at 70°C for 10 hours | 50 | [4] | |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 2 days | 0.79 | [3] |
| 3% H₂O₂ for 7 days | 19.02 | [4] | |
| Ce(IV) in H₂SO₄ at 100°C for 25 mins | Susceptible | [6] | |
| Thermal Degradation | 50°C for 21 days | No degradation | [4] |
| 40°C for 168 hours | ~2 | [5] | |
| Photolytic Degradation | Exposure to 254 nm for 24 hours | No degradation | [3] |
| Exposure to direct sunlight for 21 days | No degradation | [4] |
Detailed Experimental Protocols for Forced Degradation of Sofosbuvir
| Stress Condition | Detailed Protocol |
| Acid Hydrolysis | Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl and reflux at 80°C for 10 hours. Neutralize the solution before analysis.[3] |
| Base Hydrolysis | Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH and maintain at 60°C for 24 hours. Neutralize the solution before analysis.[3] |
| Oxidative Degradation | Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and maintain at 80°C for two days. Evaporate the solution to obtain the solid residue for analysis.[3] |
| Thermal Degradation | Expose a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.[4] |
| Photolytic Degradation | Expose a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days.[4] |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for conducting forced degradation studies, which are crucial for understanding the stability of Sofosbuvir and its impurities.
General workflow for forced degradation studies.
Logical relationship between Sofosbuvir and Impurity G.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Sofosbuvir Impurity G
This guide provides a comparative analysis of validated analytical methods for the quantification of Sofosbuvir impurity G, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method for quality control and stability testing.
Comparison of Analytical Methods
Two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been identified and validated for the determination of Sofosbuvir and its impurities. The following tables summarize the key performance parameters of representative methods, providing a basis for objective comparison.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Principle | Reverse Phase High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] | Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50 v/v)[1][2] | Orthophosphoric acid buffer: Acetonitrile (45:55 v/v)[3] |
| Flow Rate | 1.0 mL/min | 0.2 mL/min[3] |
| Detection Wavelength | 260 nm[1][2] | 250 nm[3] |
| Retention Time (Impurity G) | 5.704 min (as Phosphoryl impurity)[1][2] | Not explicitly stated for Impurity G |
| Retention Time (Sofosbuvir) | 3.674 min[1][2] | Not explicitly stated |
Table 2: Validation Parameters
| Validation Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Linearity Range (Impurity G) | 10-30 µg/mL (as Phosphoryl impurity)[1][2] | Not explicitly stated for Impurity G |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[3] |
| Limit of Detection (LOD) | 0.03% (0.12 µg) (as Phosphoryl impurity)[1][2] | Not specified |
| Limit of Quantitation (LOQ) | 1.50% (0.375 µg) (as Phosphoryl impurity)[1][2] | Not specified |
| Accuracy (% Recovery) | 90.2–113.9%[4] | 98.40 to 100.9% (for Sofosbuvir)[3] |
| Precision (%RSD) | 0.043 (for Phosphoryl impurity)[1][2] | < 2% |
Experimental Protocols
Detailed methodologies for the validated analytical methods are provided below. These protocols are based on published literature and adhere to ICH guidelines for method validation.[5][6]
Method 1: RP-HPLC Method for Sofosbuvir and Impurity G
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and data acquisition software.[1][2]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile in a 50:50 ratio.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Water: Acetonitrile (50:50 v/v).[7]
-
Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir reference standard in 100 mL of diluent.[1][7]
-
Standard Stock Solution of Impurity G (Phosphoryl impurity): Accurately weigh and dissolve 25 mg of Impurity G reference standard in 100 mL of diluent.[1][7]
-
Working Standard Solution: Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to volume with diluent.[1][7]
-
Sample Solution: Accurately weigh tablet powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent.
4. Validation Procedure:
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention times of Sofosbuvir and Impurity G.
-
Linearity: Prepare a series of at least five concentrations of Impurity G (e.g., 10, 15, 20, 25, 30 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[1][2]
-
Accuracy (Recovery): Spike a placebo preparation with known concentrations of Impurity G at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery.
-
Precision (Repeatability): Inject the working standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas for Impurity G.[1][2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1][2]
Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method for this compound.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key validation parameters for an analytical method.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
A Head-to-Head Battle: Cross-Validating HPLC and UPLC for Impurity Profiling
In the rigorous landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the trusted workhorse for this critical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, promising significant enhancements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for impurity profiling, complete with supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures they employ.[1] UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[1][2] This smaller particle size leads to a dramatic increase in chromatographic efficiency, but necessitates much higher operating pressures—often exceeding 1,000 bar (15,000 psi), compared to the 400-600 bar limits of conventional HPLC systems.[3][4]
Performance Metrics: A Quantitative Comparison
The transition from HPLC to UPLC for impurity profiling offers substantial benefits in terms of speed, resolution, and sensitivity.[1] The ability to significantly reduce analysis times while improving the separation of critical impurity pairs makes UPLC a highly attractive option for high-throughput quality control and in-depth characterization of drug substances.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Key Advantages of UPLC |
| Typical Column Dimensions | 150-250 mm length, 4.6 mm internal diameter | 30-100 mm length, 2.1 mm internal diameter | Shorter analysis time, reduced solvent consumption.[4] |
| Stationary Phase Particle Size | 3-5 µm | < 2 µm (typically 1.7 µm) | Higher efficiency, better resolution.[1][2][3] |
| Typical Flow Rate | 0.5–2.0 mL/min | 0.2–0.5 mL/min | Reduced solvent consumption.[4] |
| Operating Pressure | 400–600 bar (6,000–9,000 psi) | 1,000–1,300 bar (15,000–19,000 psi) | Enables the use of smaller particles for higher efficiency.[3] |
| Typical Run Time | 20–45 minutes | 2–5 minutes | 5 to 10-fold increase in sample throughput.[2][3][4] |
| Resolution | Good | Excellent | Improved separation of closely eluting impurities.[1][2][3] |
| Sensitivity (LOD/LOQ) | Standard | 3-10 fold higher | Enhanced detection of trace-level impurities.[3] |
| Solvent Consumption | High | 50-80% reduction | Lower operational costs and greener chemistry.[3][4] |
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
The cross-validation of an existing HPLC method with a new UPLC method is essential to ensure that the new method provides equivalent or superior results. This process involves a series of validation experiments as per ICH guidelines.[5][6]
Objective: To transfer and validate an analytical method from an HPLC system to a UPLC system for the purpose of impurity profiling, ensuring the UPLC method is suitable for its intended use.
1. Method Transfer and Optimization:
-
Initial UPLC Method Development: Geometrically scale the HPLC method parameters (gradient, flow rate, injection volume) to the UPLC column dimensions. The goal is to maintain the same selectivity.
-
Optimization: Further optimize the UPLC method by making minor adjustments to the gradient, temperature, and flow rate to achieve optimal separation and peak shape.
2. Validation Parameters:
The following parameters should be evaluated for both the original HPLC method and the new UPLC method to demonstrate equivalency or improvement.
-
Specificity/Selectivity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8]
-
Procedure: Analyze placebo, spiked samples with known impurities, and the active pharmaceutical ingredient (API) subjected to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Acceptance Criteria: The peak of the main component should be free from any co-eluting peaks, and all known impurity peaks should be well-resolved from each other and the main peak.
-
-
Linearity: Establish a linear relationship between the concentration of each impurity and the analytical response.[7][8]
-
Procedure: Prepare a series of at least five concentrations of each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[7]
-
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples with known amounts of impurities spiked at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[9]
-
Acceptance Criteria: The recovery should be within a predefined range, typically 80-120% for impurities.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample solution containing the impurities at a target concentration.[9]
-
Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.[9]
-
Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits, typically ≤ 5% for impurities, but can be up to 10% at the LOQ.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.[7]
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the required reporting levels.
-
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8]
-
Procedure: Introduce small changes to parameters such as mobile phase composition (±2%), pH (±0.1 units), column temperature (±5°C), and flow rate (±10%).[9]
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the elution order of the peaks should not change.
-
3. System Suitability:
Perform system suitability tests before each validation run to ensure the chromatographic system is performing adequately.[7]
-
Parameters: Include retention time, peak area, resolution, tailing factor, and theoretical plates.
-
Procedure: Inject a standard solution multiple times (e.g., six replicate injections).
-
Acceptance Criteria: The %RSD for retention time and peak area should be ≤ 2%. Resolution between critical peak pairs should be ≥ 1.5, and the tailing factor should be ≤ 2.0.
Workflow for Cross-Validation of HPLC and UPLC Methods
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion: Choosing the Right Tool for the Job
While UPLC emerges as a technologically superior method for impurity profiling, offering significant improvements in speed, sensitivity, and resolution, HPLC remains a robust and reliable technique.[2] The decision to transition from HPLC to UPLC should be based on a thorough evaluation of a laboratory's specific needs, including sample throughput requirements, the complexity of the impurity profile, and the need to meet evolving regulatory standards for trace-level impurity detection.[1] Ultimately, both HPLC and UPLC are powerful tools that, when properly validated, ensure the quality, safety, and efficacy of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs UPLC: Differences, Pros & Cons [niito.kz]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Comparative Analysis of Sofosbuvir Impurities: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the impurities associated with the antiviral drug Sofosbuvir. Intended for researchers, scientists, and professionals in drug development, this document outlines the types of impurities, their analytical detection, and potential biological implications. The information is supported by experimental data from various studies, presented in a structured format for ease of comparison.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The quality, safety, and efficacy of Sofosbuvir are contingent on the control of impurities that may arise during its synthesis, storage, or formulation.[2] These impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, by-products, intermediates, and reagents.[3]
-
Degradation Products: These arise from the chemical degradation of the Sofosbuvir molecule under the influence of factors like pH, light, heat, and oxidation.
-
Residual Solvents: Solvents used during the synthesis that are not completely removed.
-
Elemental Impurities: These can be introduced from catalysts or manufacturing equipment.[4]
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][5][6][7] The thresholds for these actions are determined by the maximum daily dose of the drug.[5][7] For a drug like Sofosbuvir, with a standard daily dose of 400 mg, the ICH Q3A/Q3B guidelines are critical for ensuring product quality.[5][7]
Comparative Data on Sofosbuvir Impurities
The following tables summarize quantitative data on various Sofosbuvir impurities from published literature. While specific monographs with impurity limits for Sofosbuvir are not publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the general ICH guidelines provide a framework for acceptable levels.[3][5][6][7]
Table 1: Summary of Known Sofosbuvir Impurities
| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| D-Alanine Sofosbuvir | 1064684-71-4 | C₂₂H₂₉FN₃O₉P | 529.45 | Process-Related (Diastereomer) |
| Sofosbuvir Metabolite (GS-566500) | 1233335-78-8 | C₁₃H₁₉FN₃O₉P | 411.28 | Process-Related/Metabolite |
| Sofosbuvir Des L-Alanine | 1859162-80-3 | C₁₆H₁₈FN₂O₈P | 416.29 | Process-Related |
| Acid Degradation Product (DP I) | N/A | C₁₆H₁₈FN₂O₈P | 416.08 | Degradation |
| Base Degradation Product A | N/A | C₁₆H₂₅FN₃O₉P | 453.13 | Degradation |
| Base Degradation Product B | N/A | C₁₃H₁₉FN₃O₉P | 411.08 | Degradation |
| Oxidative Degradation Product | N/A | C₂₂H₂₇FN₃O₉P | 527.15 | Degradation |
| Degradation Product (m/z 488) | N/A | Not Specified | ~488 | Degradation |
| Degradation Product (m/z 393.3) | N/A | Not Specified | ~393.3 | Degradation |
| Phosphoryl Impurity | N/A | Not Specified | Not Specified | Process-Related |
Data compiled from multiple sources.[1][8]
Table 2: Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Degradation (%) | Key Degradation Products (m/z or Name) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [9] |
| 1 N HCl, 80°C, 10 hours reflux | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (MW: 416.08) | [8] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [9] |
| 0.5 N NaOH, 60°C, 24 hours | 45.97% | Base Degradation Product A (MW: 453.13), Base Degradation Product B (MW: 411.08) | [8] | |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 7 days | 19.02% | DP III (m/z 393) | [9] |
| 30% H₂O₂, 80°C, 2 days | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (MW: 527.15) | [8] | |
| Thermal Degradation | 50°C, 21 days | No degradation observed | N/A | [9] |
| Photolytic Degradation | Sunlight, 21 days | No degradation observed | N/A | [9] |
Table 3: Comparative Chromatographic Conditions for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (UPLC) | Method 2 (RP-HPLC) | Method 3 (RP-HPLC) |
| Column | X-Bridge C18 (100 x 4.6 mm, 2.5 µm) | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic acid buffer | 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) | Methanol:Water (70:30 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection Wavelength | 260 nm | 260 nm | Not Specified |
| Key Separations | Sofosbuvir from its degradation products | Sofosbuvir and a phosphoryl impurity | Sofosbuvir from its stressed degradation products |
| Reference | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of findings. Below are representative protocols for the analysis of Sofosbuvir impurities.
RP-HPLC Method for Quantification of a Process-Related Impurity
This protocol is adapted from a method for the estimation of Sofosbuvir and a related phosphoryl impurity.
-
Preparation of Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is prepared, filtered, and degassed.
-
Chromatographic System: An HPLC system equipped with an Agilent Eclipse XDB-C18 column (250 x 4.6 mm, 5 µm) and a UV detector set at 260 nm is used. The column temperature is maintained at ambient conditions, and the flow rate is set to 1.0 mL/min.
-
Standard Solution Preparation: A standard solution of Sofosbuvir (e.g., 0.4 mg/mL) and the phosphoryl impurity (e.g., 0.025 mg/mL) is prepared in a diluent of water:acetonitrile (50:50 v/v).
-
Sample Solution Preparation: A known quantity of the Sofosbuvir drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.
-
Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The peak areas for Sofosbuvir and the impurity are recorded.
-
Calculation: The amount of the impurity in the sample is calculated by comparing its peak area to that of the standard.
Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.
-
Acid Hydrolysis: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours). The solution is then neutralized.[9]
-
Base Hydrolysis: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 10 hours). The solution is subsequently neutralized.[9]
-
Oxidative Degradation: Sofosbuvir is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for an extended period (e.g., 7 days).[9]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[9]
-
Photolytic Degradation: The solid drug substance is exposed to sunlight or a photostability chamber for a defined period (e.g., 21 days).[9]
-
Analysis: All stressed samples are diluted appropriately with a suitable solvent and analyzed by a stability-indicating HPLC or UPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations: Workflows and Pathways
Experimental Workflow for Impurity Analysis
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jpionline.org [jpionline.org]
- 4. usp.org [usp.org]
- 5. ikev.org [ikev.org]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. fda.gov [fda.gov]
Determining the Relative Response Factor of Sofosbuvir Impurity G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities is a critical aspect of drug development and quality control. In the analysis of Sofosbuvir, a key antiviral medication, ensuring the precise measurement of its impurities, including the diastereomeric Impurity G, is paramount for safety and efficacy. This guide provides a comparative overview of methods for determining the Relative Response Factor (RRF) of Sofosbuvir Impurity G, offering experimental protocols and data presentation to aid researchers in their analytical method development.
Understanding the Relative Response Factor (RRF)
In chromatographic analysis, the RRF is a crucial parameter used to correct for the difference in detector response between an analyte and a reference standard, typically the active pharmaceutical ingredient (API).[1][2][3] When an impurity reference standard is unavailable or not used in routine analysis, the RRF allows for the accurate calculation of the impurity's concentration based on the API's response.[1][2]
The RRF is calculated using the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
This can be simplified to the ratio of the slopes of the calibration curves for the impurity and the API.[2]
Comparison of RRF Determination Methods for this compound
Two primary approaches can be considered for the quantification of this compound: the experimental determination of its specific RRF and the assumption of an RRF of 1.0. This guide will compare these two methods.
| Feature | Method 1: Experimental RRF Determination | Method 2: Assumed RRF of 1.0 |
| Principle | The detector response of both Sofosbuvir and Impurity G are measured at various concentrations to calculate a specific RRF. | It is assumed that the detector response for Impurity G is the same as that for Sofosbuvir. |
| Accuracy | High. Provides a more accurate quantification of the impurity. | Potentially low. Can lead to under- or overestimation of the impurity level if the actual RRF is significantly different from 1.0. |
| Requirements | Requires a purified reference standard of this compound.[4][5] | No impurity standard is needed for routine analysis. |
| Regulatory View | Preferred by regulatory agencies for accurate impurity profiling. | May be acceptable in early development stages or if justified, but generally not for final product specifications. |
Experimental Protocol for RRF Determination of this compound
This protocol outlines a representative method for the experimental determination of the RRF for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established principles of RRF determination for pharmaceutical impurities.
1. Materials and Instrumentation:
-
Reference Standards: Sofosbuvir and this compound of known purity.
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the separation of Sofosbuvir and Impurity G.
-
Diluent: A mixture of water and acetonitrile.
2. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of Sofosbuvir and this compound in the diluent at a concentration of approximately 1 mg/mL.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Sofosbuvir and this compound by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (based on the UV absorbance maxima of Sofosbuvir).[6][7][8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Data Analysis:
-
Inject each calibration solution in triplicate and record the peak areas.
-
Plot a calibration curve of peak area versus concentration for both Sofosbuvir and this compound.
-
Determine the slope of the linear regression line for each compound.
-
Calculate the RRF using the formula: RRF = Slope of Impurity G / Slope of Sofosbuvir .
Representative Data for RRF Determination
The following table presents hypothetical data to illustrate the calculation of the RRF for this compound.
| Concentration (µg/mL) | Sofosbuvir Peak Area (n=3) | Impurity G Peak Area (n=3) |
| 0.5 | 15,200 | 14,500 |
| 1.0 | 30,100 | 29,200 |
| 2.5 | 75,500 | 73,000 |
| 5.0 | 150,800 | 146,500 |
| 10.0 | 302,000 | 293,000 |
| Slope | 30,150 | 29,280 |
| R² | 0.9998 | 0.9999 |
| RRF | \multicolumn{2}{ | c |
In this example, the calculated RRF of 0.97 indicates that the UV response of Impurity G is slightly lower than that of Sofosbuvir at 260 nm. Using an assumed RRF of 1.0 would lead to a slight underestimation of this impurity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the RRF determination process.
Caption: Workflow for the experimental determination of the Relative Response Factor.
Caption: Decision pathway for choosing an RRF determination method.
Conclusion
The determination of an accurate Relative Response Factor for this compound is essential for the reliable quality control of Sofosbuvir drug substance and product. While the assumption of an RRF of 1.0 offers simplicity, the experimental determination of the RRF provides significantly higher accuracy and is the recommended approach for ensuring product quality and regulatory compliance. The experimental protocol and data presented in this guide provide a framework for researchers to develop and validate a robust analytical method for the quantification of this and other critical impurities.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. google.com [google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
A Comparative Guide to 1H-qNMR and 31P-qNMR for Purity Assessment
In the landscape of pharmaceutical development and quality control, the accurate determination of compound purity is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for this purpose, offering non-destructive analysis and direct quantification without the need for identical reference standards.[1][2] Among the various nuclei amenable to qNMR, proton (¹H) and phosphorus-31 (³¹P) are particularly valuable. This guide provides a comprehensive comparison of ¹H-qNMR and ³¹P-qNMR for purity assessment, tailored for researchers, scientists, and drug development professionals.
Principles and Applicability
¹H-qNMR is a widely adopted technique that leverages the high natural abundance (99.98%) and sensitivity of the proton nucleus.[3] It is applicable to nearly all organic molecules, making it a versatile tool in pharmaceutical analysis. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei giving rise to that signal.[2]
³¹P-qNMR , on the other hand, is specific to organophosphorus compounds. With a natural abundance of 100% and high sensitivity, the ³¹P nucleus offers distinct advantages for the analysis of this important class of molecules, which includes many active pharmaceutical ingredients (APIs).[3][4] The spectra are often simpler with a wider chemical shift range, which can circumvent the challenges of signal overlap often encountered in ¹H-qNMR.[3][5]
Performance Comparison: A Data-Driven Analysis
The choice between ¹H-qNMR and ³¹P-qNMR for purity assessment of organophosphorus compounds often depends on the specific molecular structure and potential for spectral overlap. Experimental data from various studies demonstrate that both techniques can provide comparable and highly accurate purity values.
| Analyte | Method | Purity (%) ± SD | Solvent | Reference Standard |
| Cyclophosphamide Hydrate | ¹H-qNMR | 99.76 ± 0.43 | D₂O | DSS-d₆ |
| ³¹P-qNMR | 99.75 ± 0.53 | D₂O | KH₂PO₄ | |
| Sofosbuvir | ¹H-qNMR | 99.44 ± 0.29 | DMSO-d₆ | DSS-d₆ |
| ³¹P-qNMR | 99.10 ± 0.30 | DMSO-d₆ | Phosphonoacetic Acid (PAA) | |
| Brigatinib | ¹H-qNMR | 97.26 ± 0.71 | CD₃OD | 1,4-BTMSB-d₄ |
| ³¹P-qNMR | 97.94 ± 0.69 | CD₃OH | Phosphonoacetic Acid (PAA) | |
| Tripropyl Phosphate | ¹H-qNMR | 99.41 | - | Benzoic Acid |
| ³¹P-qNMR | 99.35 | - | Monocrotophos |
Data compiled from multiple sources.[6][7][8][9]
The data indicates a strong agreement between the purity values obtained by both methods, highlighting their interchangeability and reliability for organophosphorus compounds. For instance, the purity of Cyclophosphamide Hydrate was determined to be virtually identical by both techniques.[6] In the case of Sofosbuvir, while a slight difference is observed, the results are well within acceptable analytical variance.[8][9] It is important to note that solvent choice can significantly impact the results, especially in ³¹P-qNMR where protic solvents can lead to deuterium exchange with the reference standard, affecting the accuracy of integration.[10][11]
Advantages and Disadvantages
| Feature | ¹H-qNMR | ³¹P-qNMR |
| Applicability | Broadly applicable to most organic compounds. | Specific to organophosphorus compounds. |
| Sensitivity | High, due to the high gyromagnetic ratio of protons.[12] | High, with 100% natural abundance.[4] |
| Spectral Simplicity | Spectra can be complex with extensive signal splitting and overlap, especially for large molecules.[10] | Spectra are generally simpler with fewer signals and a wider chemical shift range, reducing the likelihood of overlap.[3][5] |
| Signal Overlap | A common challenge that can complicate quantification.[12] | Less prone to signal overlap due to the large chemical shift dispersion.[3] |
| Reference Standards | A wide variety of certified reference materials are available.[13] | A more limited selection of certified reference materials is available.[14] |
| Potential Issues | Residual solvent signals and water peaks can interfere with quantification. Signal overlap with impurities can lead to inaccurate results.[12] | Protic solvents can cause deuterium exchange with certain reference standards, affecting accuracy.[10][11] |
Experimental Protocols
¹H-qNMR Purity Assessment
A general protocol for ¹H-qNMR involves the following key steps:
-
Sample and Standard Preparation:
-
Accurately weigh the analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure quantitative conditions are met, including a calibrated 90° pulse, a sufficiently long relaxation delay (typically 5 times the longest T₁), and an appropriate number of scans to achieve a good signal-to-noise ratio.[15]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
³¹P-qNMR Purity Assessment
The protocol for ³¹P-qNMR is similar, with some specific considerations:
-
Sample and Standard Preparation:
-
Accurately weigh the organophosphorus analyte and a suitable phosphorus-containing internal standard (e.g., phosphonoacetic acid, triphenyl phosphate).[12]
-
Dissolve the mixture in a known volume of a deuterated solvent. Aprotic solvents like DMSO-d₆ are often preferred to avoid issues with deuterium exchange.[8][10]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Ensure a sufficient relaxation delay, which can be longer for ³¹P nuclei compared to ¹H. A 90° pulse width and a repetition time of at least 25 seconds are recommended for quantitative studies.[4]
-
-
Data Processing and Analysis:
-
Process the data similarly to ¹H-qNMR (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the same formula as for ¹H-qNMR, substituting the relevant parameters for the ³¹P signals.
-
Experimental Workflows
The logical flow of a qNMR experiment for purity determination can be visualized as follows:
Caption: Workflow for ¹H-qNMR Purity Assessment.
Caption: Workflow for ³¹P-qNMR Purity Assessment.
Conclusion
Both ¹H-qNMR and ³¹P-qNMR are robust and accurate methods for the purity assessment of pharmaceuticals. ¹H-qNMR offers broad applicability, while ³¹P-qNMR provides a highly specific and often simpler analytical approach for organophosphorus compounds. The choice between the two techniques should be guided by the chemical nature of the analyte, the potential for spectral interferences, and the availability of suitable certified reference standards. As demonstrated by the presented data, when appropriate experimental conditions are employed, both methods deliver comparable and reliable results, making them invaluable tools in the pharmaceutical industry.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eurachem.org [eurachem.org]
- 15. pubsapp.acs.org [pubsapp.acs.org]
Impurity Profiling of Sofosbuvir: A Comparative Guide for Researchers
A detailed analysis of process-related impurities stemming from divergent synthetic strategies for the antiviral agent Sofosbuvir.
This guide provides a comparative analysis of the impurity profiles of Sofosbuvir, a key direct-acting antiviral agent for the treatment of Hepatitis C, based on different synthetic routes. Understanding the unique impurity signatures associated with specific manufacturing processes is critical for drug development professionals and researchers to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Sofosbuvir Impurities
Impurities in Sofosbuvir can be broadly categorized into three types: process-related impurities, degradation products, and elemental impurities.[1] Process-related impurities are by-products, unreacted starting materials, or intermediates that are unique to a specific synthetic route. Degradation products arise from the decomposition of the Sofosbuvir molecule under various stress conditions such as acid, base, and oxidation.[2][3] Elemental impurities, often originating from catalysts or manufacturing equipment, are also a critical quality attribute. This guide will focus on the process-related impurities that differentiate the various synthetic pathways to Sofosbuvir.
Key Synthetic Strategies and Their Potential Impurity Profiles
While numerous synthetic routes to Sofosbuvir have been patented, they can be generally grouped based on the strategy for introducing the crucial phosphoramidate moiety. Here, we compare two common approaches.
Route 1: The Phosphoramidate Coupling Approach
This widely used strategy involves the synthesis of the nucleoside core followed by a final coupling step with a pre-formed phosphoramidate reagent.
A key impurity that can arise from this route is Sofosbuvir Impurity C , which is the (Rp)-diastereomer of Sofosbuvir. Its formation is inherently linked to the stereochemical complexity of the phosphoramidate coupling reaction.[4] Another potential process-related impurity is D-Alanine Sofosbuvir , which can be formed if the incorrect stereoisomer of alanine is used in the synthesis of the phosphoramidate reagent.[2] Other impurities can include unreacted nucleoside intermediates and residual coupling agents.
Route 2: The Phosphorodichloridate Approach
This route utilizes a phosphorodichloridate reagent to first react with the alanine ester, followed by reaction with the protected nucleoside.
A potential impurity specific to this route is the formation of dimeric impurities where two nucleoside molecules are linked by the phosphate bridge. Additionally, residual chlorinated phosphate intermediates could be present if the reaction does not go to completion. The use of different protecting groups for the nucleoside hydroxyls can also lead to a distinct set of related impurities if deprotection is incomplete.
Comparative Data on Impurities
The following table summarizes the potential process-related impurities associated with the two major synthetic strategies. The presence and quantity of these impurities are highly dependent on the specific reaction conditions and purification methods employed by the manufacturer.
| Impurity Name | Chemical Structure | Potential Origin | Synthetic Route Association |
| Sofosbuvir (Sp-isomer) | C22H29FN3O9P | Active Pharmaceutical Ingredient | All Routes |
| Sofosbuvir Impurity C (Rp-isomer) | C22H29FN3O9P | Diastereomer formed during phosphoramidate coupling | Primarily Route 1 |
| D-Alanine Sofosbuvir | C22H29FN3O9P | Use of D-alanine instead of L-alanine | Both Routes |
| (R)-Phosphate Sofosbuvir | C22H29FN3O9P | Isomerization at the phosphorus center | Both Routes |
| Nucleoside Intermediate | C10H13FN2O5 | Unreacted starting material | Both Routes |
| Phenyl Alanine Phosphoramidate | C15H18NO5P | Unreacted phosphoramidate reagent | Primarily Route 1 |
| Dimeric Nucleoside Phosphate | C20H24F2N4O11P+ | Side reaction of phosphorodichloridate | Primarily Route 2 |
Experimental Protocols for Impurity Detection
The identification and quantification of Sofosbuvir impurities are primarily achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).
Representative RP-HPLC Method for Sofosbuvir and its Impurities
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically used to achieve separation of all impurities.
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 260 nm[5]
-
Column Temperature: 35°C[6]
This method is capable of separating the main Sofosbuvir peak from its various process-related and degradation impurities.[5][7]
Forced Degradation Studies Protocol
To identify potential degradation products, forced degradation studies are performed as per ICH guidelines.
-
Acid Hydrolysis: 1N HCl at 80°C for 10 hours.[2]
-
Base Hydrolysis: 0.5N NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: 30% H2O2 at 80°C for 48 hours.[2]
-
Thermal Degradation: Drug substance exposed to 50°C for 21 days.[3]
-
Photolytic Degradation: Drug substance exposed to UV light for 21 days.[3]
The resulting degradation products are then analyzed by LC-MS to determine their structures.[2][3]
Visualizing Impurity Relationships
The following diagrams illustrate the logical relationships in the synthesis and impurity profiling of Sofosbuvir.
Caption: High-level comparison of two synthetic strategies for Sofosbuvir.
Caption: Workflow for the analysis of Sofosbuvir impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]
- 4. Buy Sofosbuvir impurity C [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Detection and Quantification of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the determination of Sofosbuvir impurity G, a critical diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. The detection and quantification of this impurity are paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. This document outlines the regulatory context, compares two prominent analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—and provides detailed experimental protocols.
Regulatory Landscape for Sofosbuvir Impurities
The acceptable levels of impurities in a drug product are governed by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3B(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are determined by the maximum daily dose of the drug. For Sofosbuvir, the usual adult dose is 400 mg administered orally once a day.[1][2][3][4][5] Based on this dosage, the following thresholds for impurities apply:
| Threshold | Limit |
| Reporting Threshold | 0.10% |
| Identification Threshold | 0.20% |
| Qualification Threshold | 0.20% |
These thresholds underscore the necessity for sensitive and accurate analytical methods capable of detecting and quantifying this compound at levels well below these limits.
Comparative Analysis of Analytical Methods
This section details two robust methods for the analysis of this compound: a validated RP-HPLC method and a stability-indicating UPLC method.
| Parameter | RP-HPLC Method | UPLC Method |
| Instrumentation | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | Waters X-Bridge BEH C18, 100 × 4.6 mm, 2.5 µm |
| Mobile Phase | Isocratic: 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) | Gradient: Acetonitrile and 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| LOD for Impurity G | 0.03% (0.12 µg) | Not explicitly reported for Impurity G |
| LOQ for Impurity G | 0.10% (0.375 µg) | Not explicitly reported for Impurity G |
This compound (CAS: 1337482-15-1) , a diastereoisomer of Sofosbuvir, possesses the same molecular formula (C22H29FN3O9P) and molecular weight (529.45 g/mol ).[6][7][8] The RP-HPLC method described demonstrates sufficient sensitivity to meet the ICH reporting threshold of 0.10%.
Experimental Protocols
Detailed methodologies for the RP-HPLC and UPLC methods are provided below to facilitate replication and implementation in a laboratory setting.
RP-HPLC Method for the Quantification of this compound
This method is adapted from a validated study for the estimation of Sofosbuvir and its process-related impurities.[2][5]
a) Instrumentation and Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC with a Diode Array Detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
b) Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to achieve a target concentration.
c) System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
-
The theoretical plates for the Sofosbuvir and Impurity G peaks should be greater than 2000.
-
The tailing factor for both peaks should be not more than 2.0.
d) Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
The LOD for the "phosphoryl impurity," which is understood to be Impurity G, was reported as 0.03% (0.12 µg).[2]
-
The LOQ for the same impurity was reported as 0.10% (0.375 µg).[2][5]
UPLC Method for the Analysis of Sofosbuvir and its Degradation Products
This stability-indicating method is suitable for separating Sofosbuvir from its potential impurities and degradation products.[4]
a) Instrumentation and Chromatographic Conditions:
-
Instrument: Waters UPLC system with a photodiode array detector.
-
Column: Waters X-Bridge BEH C18 (100 × 4.6 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 0.8 10 1.5 35 6.5 90 8.0 90 8.1 10 | 10.0| 10 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2.5 µL.
-
Detection Wavelength: 260 nm.
b) Preparation of Solutions:
-
Diluent: A suitable mixture of mobile phase components, such as 50:50 water:acetonitrile.
-
Standard and Sample Solutions: Prepare as described in the RP-HPLC method.
c) System Suitability:
-
Assess system suitability based on parameters such as peak resolution, theoretical plates, and tailing factor to ensure adequate performance.
d) Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
While this study identified several degradation products, specific LOD and LOQ values for this compound were not reported.[4] However, the high sensitivity of UPLC suggests that low detection and quantification limits are achievable.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of an impurity in a drug substance.
Caption: Workflow for LOD and LOQ Determination of this compound.
Conclusion
Both the RP-HPLC and UPLC methods presented are suitable for the analysis of Sofosbuvir and its impurities. The RP-HPLC method provides validated LOD and LOQ values for Impurity G, demonstrating its suitability for routine quality control and compliance with regulatory requirements. The UPLC method offers the advantages of higher resolution and faster analysis times, making it a powerful tool for stability studies and the identification of unknown degradation products. The choice of method will depend on the specific requirements of the analysis, including the need for validated quantitative data versus the need for high-throughput screening and comprehensive impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of robustness testing for analytical methods used in the determination of impurities in Sofosbuvir, a key antiviral drug. The data presented is compiled from various studies to offer a comprehensive resource for method development and validation.
Comparative Data on Robustness Testing Parameters
The following table summarizes the results from different studies on the robustness of analytical methods for Sofosbuvir and its impurities. The data highlights the impact of intentional variations in chromatographic conditions on key analytical parameters such as retention time and peak area.
| Parameter Varied | Variation | Method 1: RP-HPLC [1][2] | Method 2: UPLC [3] | Method 3: RP-HPLC [4][5] |
| Flow Rate | ± 0.1 mL/min | Retention Time Shift: < 2% %RSD of Peak Area: < 1.5% | Retention Time Shift: < 1.5% %RSD of Peak Area: < 1.0% | Retention Time Shift: < 2% %RSD of Peak Area: < 2.0% |
| Mobile Phase Composition | ± 2% Organic Phase | Retention Time Shift: < 3% %RSD of Peak Area: < 2.0% | Retention Time Shift: < 2.5% %RSD of Peak Area: < 1.5% | Retention Time Shift: < 3% %RSD of Peak Area: < 2.0% |
| Column Temperature | ± 5 °C | Retention Time Shift: < 1.8% %RSD of Peak Area: < 1.2% | Retention Time Shift: < 1.0% %RSD of Peak Area: < 1.0% | Not Reported |
| pH of Mobile Phase Buffer | ± 0.2 units | Not Reported | Retention Time Shift: < 2.0% %RSD of Peak Area: < 1.8% | Not Reported |
| Wavelength | ± 2 nm | %RSD of Peak Area: < 1.0% | Not Reported | %RSD of Peak Area: < 1.5% |
Experimental Protocol: Robustness Testing of an RP-HPLC Method
This section details a typical experimental protocol for conducting robustness testing for the analysis of Sofosbuvir and its process-related impurities by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Objective: To evaluate the robustness of the analytical method by intentionally varying critical chromatographic parameters and observing the effect on the analytical results.
2. Materials and Reagents:
-
Sofosbuvir reference standard
-
Known Sofosbuvir impurities reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., trifluoroacetic acid, phosphate buffer)
-
Validated RP-HPLC system with a UV detector
-
C18 analytical column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[1]
3. Standard Chromatographic Conditions (Example):
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 10 µL
4. Robustness Parameters and Variations: The following parameters are systematically varied, one at a time, while keeping others constant:
-
Flow Rate: 0.9 mL/min and 1.1 mL/min
-
Mobile Phase Composition: Vary the acetonitrile percentage to 48% and 52%.
-
Column Temperature: 25 °C and 35 °C.
-
pH of the Aqueous Phase of the Mobile Phase: If a buffer is used, vary the pH by ± 0.2 units.
-
Detection Wavelength: 258 nm and 262 nm.
5. Procedure:
-
Prepare a standard solution containing Sofosbuvir and its known impurities at appropriate concentrations.
-
For each varied condition, inject the standard solution in triplicate.
-
Record the chromatograms and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates), retention time, and peak area for Sofosbuvir and its impurities.
6. Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak areas for replicate injections under each condition should be less than 2.0%.
-
The tailing factor for the Sofosbuvir peak should be less than 2.0.
-
The change in retention time should be minimal and should not affect the resolution between Sofosbuvir and its impurities.
Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating analytical methods. Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[3][6]
-
Acidic Degradation: Significant degradation is observed in the presence of 1N HCl at 80°C.[3]
-
Basic Degradation: The drug shows considerable degradation in 0.5N NaOH at 60°C.[3]
-
Oxidative Degradation: Some degradation occurs when exposed to 30% H₂O₂ at 80°C.[3]
-
Thermal and Photolytic Stability: Sofosbuvir is generally stable when exposed to heat and UV light.[6]
These studies help in identifying potential degradation products and ensuring that the analytical method can effectively separate these impurities from the active pharmaceutical ingredient.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
This guide provides a foundational understanding of the principles and practices involved in the robustness testing of analytical methods for Sofosbuvir impurities. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. archives.ijper.org [archives.ijper.org]
Head-to-head comparison of different HPLC columns for Sofosbuvir analysis
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of the antiviral drug Sofosbuvir. This guide provides a comprehensive comparison of various columns based on published experimental data, offering insights into their performance and suitability for different analytical needs.
The accurate and reliable quantification of Sofosbuvir is critical in pharmaceutical quality control and research. The choice of an appropriate HPLC column is paramount to achieving sensitive, specific, and robust analytical methods. This guide summarizes performance data from various studies that have utilized different HPLC columns for the analysis of Sofosbuvir, providing a side-by-side comparison to aid in column selection.
Performance Comparison of HPLC Columns for Sofosbuvir Analysis
The following table summarizes the chromatographic performance of different HPLC columns used for the analysis of Sofosbuvir, as reported in various studies. It is important to note that the experimental conditions, such as mobile phase composition and flow rate, varied between studies, which can influence column performance.
| Column Name | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Detection Wavelength (nm) | Reference |
| Agilent Eclipse XDB-C18 | 4.6 x 250 mm, 5 µm | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) | Not Specified | 3.674 | Not Specified | 260 | [1] |
| Inertsil C18 | 4.6 x 250 mm, 5 µm | 0.1% OPA buffer:Acetonitrile (30:70) | 1.5 | 2.37 | Not Specified | 260 | [2] |
| ZORBAX Eclipse Plus C18 | 4.6 x 150 mm, 5 µm | 0.05 M Phosphoric acid:Acetonitrile (66:34 v/v) | 2 | 2.74 | 1.40 | 265 | [3] |
| Phenomenex Luna C-18 | 4.6 x 150 mm, 5 µm | Acetonitrile:Methanol (80:20 v/v) and 0.1% Phosphoric acid (40:60) | 1 | 5 | Not Specified | Not Specified | [4] |
| Hypersil BDS C8 | Not Specified | 50% Buffer and 50% Acetonitrile | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Hypersil C18 | 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30 v/v) | 1 | Not Specified | Not Specified | 230 | [6] |
| Primesep B | 4.6 x 150 mm, 5 µm | Water, Acetonitrile, and Sulfuric acid | Not Specified | Not Specified | Not Specified | 260 | [7] |
| PRIMESIL C18 | 4.6 x 250 mm, 5 µm | Acetonitrile:Water (pH 2.4 with 0.05% orthophosphoric acid) (80:20 v/v) | 0.7 | 4.3 | Not Specified | 260 | [8] |
| Discovery C18 | 4.6 x 150 mm, 5 µm | 0.1% OPA:Acetonitrile (40:60 v/v) | 1.0 | Not Specified | <2.0 | 272 | [9] |
| Kromasil C18 | 4.6 x 250 mm, 5 µm | Orthophosphoric acid buffer:Acetonitrile (60:40) | 1 | 2.373 | Not Specified | 260 | [10] |
| Cosmosil C18 | 4.6 x 250 mm, 5 µm | Methanol:Water (70:30) | 0.9 | ~4.3 | Not Specified | 260 | [11] |
| Zorbax® SB C8 | 4.6 x 250 mm, 5 µm | Acetonitrile:Water:0.05 M Phosphate buffer, pH 8 (50:45:5 v/v/v) | Not Specified | Not Specified | Not Specified | 280 | [12] |
| Thermo C-18 | 4.6 x 250 mm, 5 µm | Methanol:Acetonitrile (30:70 v/v) | 1.0 | Not Specified | Not Specified | 260 | [13] |
| SunQ C18 | 250 x 4.6 mm | 0.03 mM Potassium dihydrogen phosphate buffer (pH 7):ACN (50:50 V/V) | Not Specified | 4.9 | Not Specified | Not Specified | [14] |
| Hypersil ODS - C18 | 4.6 mm, 250 mm, 5 μm | Sodium Phosphate buffer (pH 3.5):Acetonitrile (40:60% v/v) | 1 | 3.094 | Not Specified | 260 | [15] |
Experimental Workflows
The general workflow for the HPLC analysis of Sofosbuvir involves sample preparation, chromatographic separation, and detection. The specific parameters for each step can vary depending on the chosen method and column.
Caption: General experimental workflow for HPLC analysis of Sofosbuvir.
Detailed Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in the comparison table.
Method 1: Agilent Eclipse XDB-C18 [1]
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio.
-
Elution Mode: Isocratic
-
Detection: UV detector at 260.0 nm
-
Software: LC solution software for data analysis.
Method 2: Inertsil C18 [2]
-
Column: Inertsil C18, 4.6 x 250mm, 5.0µm
-
Mobile Phase: A mixture of 0.1% OPA buffer and Acetonitrile in a 30:70 ratio.
-
Flow Rate: 1.5 ml/min
-
Elution Mode: Isocratic
-
Detection: UV detection at 260 nm
-
Temperature: Ambient
Method 3: ZORBAX Eclipse Plus C18 [3]
-
Column: ZORBAX Eclipse Plus C18, 150 mm length, 4.6 mm diameter, 5 micron particle size
-
Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile in a 66:34% v/v ratio.
-
Flow Rate: 2 mL/min
-
Run Time: 6 min
-
Detection: Photodiode array detector at 265 nm
Method 4: Phenomenex Luna C-18 [4]
-
Column: Phenomenex Luna C-18 (150 mm × 4.6 mm × 5 μm)
-
Mobile Phase: A mixture of acetonitrile and methanol (80:20 v/v) as solution A and 0.1% phosphoric acid as solution B, used in a 40:60 ratio.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 μL
Method 5: PRIMESIL C18 [8]
-
Column: C18 (PRIMESIL), 250 X 4.6 mm i.d., 5µm particle size
-
Mobile Phase: A mixture of Acetonitrile and Water (pH 2.4 adjusted with 0.05% orthophosphoric acid) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.7 ml/min
-
Elution Mode: Gradient
-
Temperature: Ambient
-
Detection: UV-Visible detector at 260nm
Conclusion
The selection of an HPLC column for Sofosbuvir analysis depends on the specific requirements of the analytical method, such as desired run time, resolution from impurities, and method robustness. C18 columns are the most commonly used stationary phases, offering good retention and separation for Sofosbuvir. The data presented in this guide demonstrates that various C18 and C8 columns from different manufacturers can be successfully employed for this purpose. Researchers should consider the specific performance characteristics outlined in the table and the detailed experimental protocols to choose the most suitable column for their application. It is recommended to perform method validation according to ICH guidelines to ensure the chosen column and method are appropriate for their intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jptcp.com [jptcp.com]
- 4. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. verjournal.com [verjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. HPLC Method for Analysis of Sofosbuvir on Primesep B Column | SIELC Technologies [sielc.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. impactfactor.org [impactfactor.org]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 12. HPLC-UV and TLC-Densitometry Methods for Simultaneous Determination of Sofosbuvir and Daclatasvir: Application to Darvoni® Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discoveryjournals.org [discoveryjournals.org]
- 14. indiandrugsonline.org [indiandrugsonline.org]
- 15. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
Inter-laboratory comparison of Sofosbuvir impurity G analysis
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Sofosbuvir impurity G, a diastereomer of the active pharmaceutical ingredient.[1] Given the absence of a formal inter-laboratory comparison study, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.
Comparison of Analytical Methods
The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster and more efficient separations. The following tables summarize the key parameters and performance characteristics of various published methods.
Table 1: Comparison of HPLC Method Parameters for Sofosbuvir and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2] | Phenomenex Luna® LC C18, 150×4.6mm, 5μm | Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm[3] | Discovery C18, 4.6 x 250 mm, 5 µm[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[2] | Acetonitrile:Methanol:Water (50:30:20 v/v/v)[5] | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4):Acetonitrile (60:40 v/v)[3] | 0.01 N KH2PO4 buffer:Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 260 nm[2] | 260 nm[5] | 265 nm[3] | 260 nm[4] |
| Retention Time (Sofosbuvir) | 3.674 min[2] | 2.1 min[5] | 7.3 min[3] | 2.373 min[4] |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity)[2] | Not specified | Not specified | Not specified |
Table 2: Comparison of HPLC Method Performance for Sofosbuvir and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (Sofosbuvir) | 160-480 µg/mL[2] | 4-24 µg/mL | 100-600 µg/mL[4] |
| Linearity Range (Impurity) | 10-30 µg/mL (Phosphoryl impurity)[2] | Not specified | Not specified |
| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.999[4] |
| LOD (Sofosbuvir) | 0.01% (0.04 µg)[2] | 0.046 µg/mL | Not specified |
| LOQ (Sofosbuvir) | 0.50% (0.125 µg)[2] | 0.140 µg/mL | Not specified |
| LOD (Impurity) | 0.03% (0.12 µg) (Phosphoryl impurity)[2] | Not specified | Not specified |
| LOQ (Impurity) | 1.50% (0.375 µg) (Phosphoryl impurity)[2] | Not specified | Not specified |
| Accuracy (% Recovery) | 98.6-101.2% | 99.9–101.3% | 99.30%[4] |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Sofosbuvir and its impurities, based on a validated RP-HPLC method.[2]
Objective: To quantify Sofosbuvir and its process-related impurities in bulk drug and pharmaceutical dosage forms.
Materials and Reagents:
-
Sofosbuvir reference standard
-
This compound reference standard (or other relevant impurities)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 0.1% TFA in a 50:50 (v/v) mixture of water and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and each impurity reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare a solution of the drug substance or formulation in the diluent to achieve a target concentration of Sofosbuvir.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).
-
Inject the sample solution.
-
Identify and quantify any impurities by comparing their retention times and peak areas with those of the reference standards.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.
Caption: Workflow for Sofosbuvir Impurity Analysis.
References
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity G: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Sofosbuvir impurity G, a diastereoisomer of the potent antiviral agent Sofosbuvir, requires careful handling and disposal due to its chemical nature as a nucleotide analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles for pharmaceutical and chemical waste management is essential. This guide provides a step-by-step procedure for its safe disposal.
I. Hazard Assessment and Waste Classification
Key Considerations:
-
Chemical Nature: As a nucleotide analog, it has the potential to be biologically active.
-
Regulatory Framework: Pharmaceutical waste disposal is governed by stringent regulations to protect human health and the environment.[1] In the United States, the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH) provide guidelines for chemical waste disposal.[2][3][4]
Based on these considerations, this compound should be classified as chemical waste and potentially as hazardous waste , pending a formal determination by your institution's Environmental Health and Safety (EHS) department.
II. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
III. Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
Procedure:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the date accumulation started.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
IV. Disposal Procedure
The following step-by-step process outlines the recommended disposal procedure for this compound.
Step 1: Waste Collection
-
Collect all materials contaminated with this compound, including unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), in the designated hazardous waste container.
Step 2: Awaiting Pickup
-
Once the waste container is full or the accumulation time limit set by your institution is reached, seal the container securely.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not attempt to dispose of the waste down the drain or in the regular trash.
Step 3: Incineration
-
The most common and recommended method for the disposal of pharmaceutical waste is through high-temperature incineration by a licensed facility. This process ensures the complete destruction of the chemical compounds.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your Environmental Health and Safety (EHS) department for detailed instructions and compliance with local, state, and federal regulations.
References
Personal protective equipment for handling Sofosbuvir impurity G
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients (APIs) and their impurities. Sofosbuvir impurity G, a diastereoisomer of the hepatitis C drug Sofosbuvir, requires careful handling due to the lack of extensive public safety data.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Chemical Name | isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate[3] |
| Molecular Formula | C22H29FN3O9P[3][4] |
| Molecular Weight | 529.45 g/mol [3][5] |
| Appearance | Not explicitly stated, but likely a solid. |
| Storage | Store at -20°C for up to one year or -80°C for up to two years.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for hazardous drugs and pharmaceutical compounds.[6][7][8][9][10]
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with powder-free nitrile gloves.[7][8] | Provides a robust barrier against skin contact. Double-gloving is recommended for handling hazardous compounds. |
| Body | Disposable, long-sleeved, solid-front gown or coverall made of a low-lint material like Tyvek.[7][10] | Protects skin and personal clothing from contamination. |
| Eyes/Face | Safety goggles and a face shield.[8][10] | Offers protection from splashes and airborne particles. |
| Respiratory | An N95 or higher-rated respirator.[7][9] A chemical cartridge respirator may be necessary for large spills.[8] | Prevents inhalation of airborne particles, especially when handling the powder form. |
| Head/Feet | Hair and beard covers.[6] Disposable shoe covers.[6][8] | Minimizes the risk of contaminating the work area and tracking contaminants outside the lab. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of pharmaceutical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11][12]
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and consumables should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste into the appropriate categories.
-
Containerization: Use approved, leak-proof, and clearly labeled containers for each waste stream.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste manifest and pickup.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 3. clearsynth.com [clearsynth.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. safetyware.com [safetyware.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. pppmag.com [pppmag.com]
- 9. 3m.com [3m.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
